Product packaging for 2-Fluoropyridine-4-carbonyl fluoride(Cat. No.:CAS No. 116853-95-3)

2-Fluoropyridine-4-carbonyl fluoride

Cat. No.: B037490
CAS No.: 116853-95-3
M. Wt: 143.09 g/mol
InChI Key: CVQMJBUSPWBQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoropyridine-4-carbonyl fluoride is a high-value, bifunctional building block designed for advanced synthetic and medicinal chemistry research. Its structure incorporates two distinct and highly reactive sites: an acyl fluoride and an aromatic fluorine adjacent to the nitrogen in the pyridine ring. This unique arrangement allows the compound to undergo successive and selective transformations, making it a powerful synthon for constructing complex molecules, particularly pharmaceutical intermediates. The acyl fluoride group is highly reactive toward nucleophiles, enabling efficient formation of amide bonds with amines or ester bonds with alcohols and phenols. This allows researchers to readily incorporate the 2-fluoropyridine moiety into larger molecular architectures. The fluorine atom at the 2-position of the pyridine ring can be leveraged for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the nickel-catalyzed activation of the C–F bond to form new carbon-carbon bonds at the α-position of ketones and other substrates . This dual functionality streamlines the synthesis of compounds containing all-carbon quaternary stereocenters and other challenging structural features. Primary Research Applications: Medicinal Chemistry & Drug Discovery: Serves as a key precursor for the synthesis of fluorinated heterocyclic compounds, a prominent scaffold found in an estimated 85% of bioactive molecules and numerous FDA-approved drugs . The incorporation of fluorine is a established strategy to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability. Materials Science: Used in the development of novel fluorinated polymers and functional materials, where the introduction of fluorine atoms can alter physical and chemical properties . Agrochemical Research: Employed in the design and synthesis of new active ingredients with enhanced efficacy and environmental profiles. Handling and Safety: This compound is expected to be moisture-sensitive, as acyl fluorides typically hydrolyze upon contact with water. It must be handled with extreme care by experienced personnel in a well-ventilated fume hood, using appropriate personal protective equipment. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F2NO B037490 2-Fluoropyridine-4-carbonyl fluoride CAS No. 116853-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyridine-4-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQMJBUSPWBQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575720
Record name 2-Fluoropyridine-4-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116853-95-3
Record name 2-Fluoropyridine-4-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Fluoropyridine-4-carbonyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoropyridine-4-carbonyl fluoride, a key intermediate in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and expected analytical data based on established chemical principles and analogous compounds.

Introduction

Fluorinated pyridine scaffolds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound serves as a versatile building block for the synthesis of a wide range of more complex molecules, including amides, esters, and ketones, through nucleophilic acyl substitution reactions. This guide outlines a robust laboratory-scale synthesis starting from the commercially available 2-Fluoropyridine-4-carboxylic acid.

Synthesis of this compound

The primary synthetic route to this compound involves the conversion of the corresponding carboxylic acid using a suitable fluorinating agent. Several reagents are known to effect this transformation efficiently.

Synthetic Pathway

The proposed synthesis is a one-step conversion of 2-Fluoropyridine-4-carboxylic acid to this compound.

Synthesis_Pathway 2-Fluoropyridine-4-carboxylic_acid 2-Fluoropyridine-4-carboxylic acid 2-Fluoropyridine-4-carbonyl_fluoride This compound 2-Fluoropyridine-4-carboxylic_acid->2-Fluoropyridine-4-carbonyl_fluoride Acyl Fluorination Fluorinating_Agent Fluorinating Agent (e.g., Cyanuric Fluoride) Fluorinating_Agent->2-Fluoropyridine-4-carbonyl_fluoride Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2-Fluoropyridine-4-carboxylic acid Reaction Fluorination with Cyanuric Fluoride Start->Reaction Workup Filtration Reaction->Workup Purification Vacuum Distillation (optional) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

A Technical Guide to 2-Fluoropyridine-4-carbonyl fluoride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoropyridine-4-carbonyl fluoride, a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. While not a commercially available compound, its synthesis and potential applications are detailed herein, based on established chemical principles and data from its direct precursor, 2-Fluoropyridine-4-carboxylic acid. This document is intended for an audience with a strong background in synthetic organic chemistry.

Introduction and Chemical Identity

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold in numerous pharmaceuticals. The presence of a fluorine atom at the 2-position enhances the electrophilicity of the pyridine ring at the 4- and 6-positions, influencing its reactivity and metabolic stability. The carbonyl fluoride group at the 4-position is a highly reactive acylating agent, more stable and selective than its chloride analogue, making it a valuable building block for creating amide or ester linkages in complex molecules.

Due to its reactive nature, this compound is typically synthesized in situ or used immediately after its preparation from the corresponding carboxylic acid.

Physicochemical and Identifier Data

Quantitative data for the target compound and its stable precursor are summarized below for clear comparison.

Table 1: Identifier and Physicochemical Data for this compound

PropertyValueNotes
IUPAC Name This compoundSystematically named
CAS Number Not AssignedNot commercially available or registered
Molecular Formula C₆H₃F₂NOCalculated
Molecular Weight 143.09 g/mol Calculated
Physical State Expected to be a liquid or low-melting solidInferred from similar acyl fluorides
Reactivity HighMoisture-sensitive acylating agent

Table 2: Identifier and Physicochemical Data for 2-Fluoropyridine-4-carboxylic acid (Precursor)

PropertyValueReference(s)
IUPAC Name 2-Fluoropyridine-4-carboxylic acid[1][2][3]
Synonyms 2-Fluoroisonicotinic acid[1][2][3]
CAS Number 402-65-3[1][2][3]
Molecular Formula C₆H₄FNO₂[1][2]
Molecular Weight 141.10 g/mol [1][3]
Melting Point 195-197 °C[1]
Boiling Point 396.6 °C at 760 mmHg[1]
Appearance Powder[1]

Synthesis and Experimental Protocols

The primary route to this compound is through the deoxofluorination of its corresponding carboxylic acid. Several modern reagents can achieve this transformation under mild conditions.

Synthesis_Workflow Precursor 2-Fluoropyridine-4-carboxylic acid (CAS: 402-65-3) Product This compound Precursor->Product  Deoxofluorination   Reagent Deoxofluorination Reagent (e.g., XtalFluor-E, CpFluor) Reagent->Product

Caption: Synthetic workflow from carboxylic acid to acyl fluoride.

This protocol is adapted from a general procedure for the synthesis of acyl fluorides from carboxylic acids using XtalFluor-E, a common and effective deoxofluorinating agent.

Disclaimer: This protocol is a representative example and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Fluoropyridine-4-carboxylic acid (1.0 equiv)

  • XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) (1.1 equiv)

  • Sodium fluoride (NaF), anhydrous (0.1 equiv)

  • Ethyl acetate (EtOAc), anhydrous

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluoropyridine-4-carboxylic acid (1.0 mmol, 141.1 mg).

  • Solvent and Catalyst Addition: Add anhydrous ethyl acetate (2.0 mL, to achieve 0.5 M concentration). To this suspension, add anhydrous sodium fluoride (0.10 mmol, 4.2 mg).

  • Reagent Addition: While stirring, carefully add XtalFluor-E (1.1 mmol, 252 mg) in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing a quenched aliquot by ¹⁹F NMR spectroscopy.

  • Workup and Purification: Upon completion, the reaction mixture is typically purified by filtration through a short pad of silica gel to remove solid byproducts. The filtrate, containing the desired acyl fluoride, should be concentrated with care under reduced pressure at low temperature.

  • Use: Due to the reactivity of the acyl fluoride, it is recommended to use the resulting solution directly in the subsequent reaction step without prolonged storage.

Logical Relationships and Potential Applications

This compound is not associated with a specific biological signaling pathway itself but serves as a reactive handle to synthesize molecules that can interact with such pathways. Its primary utility is in forming stable covalent bonds, particularly amides, with amine-containing molecules like proteins or drug scaffolds.

Logical_Relationship cluster_synthesis Synthesis cluster_application Application Acid 2-Fluoropyridine-4- carboxylic acid AcylFluoride 2-Fluoropyridine-4- carbonyl fluoride Acid->AcylFluoride Deoxofluorination Amide Stable Amide Adduct AcylFluoride->Amide Acylation / Amide Bond Formation Target Amine-containing Target (e.g., Protein, Drug Scaffold) Target->Amide

Caption: Logical flow from precursor to potential application.

The formation of an amide bond via acylation is a cornerstone of medicinal chemistry. The resulting amide is generally stable and forms the backbone of many blockbuster drugs. The 2-fluoropyridine moiety can serve as a bioisostere for other aromatic rings, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability. This makes the title compound a valuable, albeit challenging, intermediate for lead optimization in drug discovery programs.

References

Technical Guide: Synthesis and Spectroscopic Characterization of 2-Fluoropyridine-4-carbonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral properties of 2-Fluoropyridine-4-carbonyl fluoride, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for the title compound, this document outlines a robust synthetic protocol from its precursor, 2-fluoroisonicotinic acid, and presents a combination of experimental data for the starting material and predicted data for the final product.

Synthesis of this compound

The synthesis of this compound can be effectively achieved by the conversion of 2-fluoroisonicotinic acid using a suitable fluorinating agent. Cyanuric fluoride is a commonly used and effective reagent for this transformation.[1]

Experimental Protocol: Conversion of 2-Fluoroisonicotinic Acid to this compound

Materials:

  • 2-Fluoroisonicotinic acid

  • Cyanuric fluoride (2,4,6-trifluoro-1,3,5-triazine)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous pyridine

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoroisonicotinic acid (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add anhydrous pyridine (1.1 eq) dropwise at room temperature.

  • In a separate, dry dropping funnel, prepare a solution of cyanuric fluoride (0.4 eq) in anhydrous dichloromethane.

  • Add the cyanuric fluoride solution dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Upon completion, the reaction mixture will contain the product, this compound, and cyanuric acid as a byproduct. The crude product in solution can be used directly for subsequent reactions or purified.

  • For isolation, the reaction mixture can be filtered to remove the precipitated cyanuric acid. The filtrate, containing the acyl fluoride, should be handled with care due to its reactivity.

Note: Acyl fluorides are sensitive to moisture and should be handled under anhydrous conditions.

Spectroscopic Data

2-Fluoroisonicotinic Acid (Precursor)

The following tables summarize the available experimental spectral data for the starting material, 2-fluoroisonicotinic acid.[2][3]

Table 1: NMR Spectral Data of 2-Fluoroisonicotinic Acid

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H8.3-8.5d~5
7.6-7.8d~5
7.4-7.6s
¹³C~165d
~163 (C-F)d¹JCF ≈ 240
~148d
~125d
~110d

Table 2: IR and MS Spectral Data of 2-Fluoroisonicotinic Acid

SpectroscopyCharacteristic Peaks/Values
IR (cm⁻¹)3000-2500 (O-H stretch, broad), 1710 (C=O stretch), 1600 (C=C stretch), 1250 (C-F stretch)[4]
MS (m/z)141 (M⁺), 124, 96, 69
This compound (Product) - Predicted Data

Table 3: Predicted NMR Spectral Data of this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H8.5-8.7d~5
7.8-8.0d~5
7.6-7.8s
¹³C~158 (C=O)d²JCF ≈ 50-60
~164 (C-F)d¹JCF ≈ 240-250
~150d
~127d
~112d
¹⁹F (Py-F)-60 to -80m
¹⁹F (CO-F)+20 to +40t⁴JFF ≈ 5-10

Table 4: Predicted IR and MS Spectral Data of this compound

SpectroscopyPredicted Characteristic Peaks/Values
IR (cm⁻¹)~1820 (C=O stretch, acyl fluoride - very strong), 1610 (C=C stretch), 1260 (C-F stretch)
MS (m/z)143 (M⁺), 115 (M⁺ - CO), 95, 69

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound, starting from its precursor.

G cluster_0 Synthesis cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation Precursor 2-Fluoroisonicotinic Acid Reaction Fluorination (e.g., Cyanuric Fluoride) Precursor->Reaction Reactant Product This compound Reaction->Product Yields NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Functional Group Vibrations (C=O, C-F) IR->IR_data MS_data Molecular Ion Peak Fragmentation Pattern MS->MS_data Final_Structure Confirmed Structure NMR_data->Final_Structure IR_data->Final_Structure MS_data->Final_Structure

Caption: Synthetic and Spectroscopic Workflow.

References

The Dual Nature of Reactivity: A Technical Guide to 2-Fluoropyridine-4-carbonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-Fluoropyridine-4-carbonyl fluoride is limited in publicly available literature. This guide provides an in-depth analysis of its predicted stability and reactivity based on the well-established chemical principles of its constituent functional groups: the 2-fluoropyridine ring and the acyl fluoride moiety.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom at the 2-position of the pyridine ring and a highly reactive carbonyl fluoride group at the 4-position imparts a unique chemical profile. This guide elucidates the stability and reactivity of this compound, offering insights into its potential applications as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1]

Predicted Physicochemical Properties

Table 1: Physicochemical Properties of 2-Fluoropyridine

PropertyValueReference
Molecular FormulaC₅H₄FN[2][3]
Molecular Weight97.09 g/mol [2]
Boiling Point126 °C (at 753 mmHg)[3]
Density1.128 g/mL (at 25 °C)[3]
Refractive Indexn20/D 1.466[3]
Flash Point24 °C (closed cup)[3]

Stability Profile

The stability of this compound is governed by the interplay of its two key functional groups.

3.1. The Acyl Fluoride Moiety:

Acyl fluorides are generally more stable than their acyl chloride or bromide counterparts, particularly towards hydrolysis.[4][5][6] This enhanced stability is attributed to the strong carbon-fluorine bond.[6] However, they remain sufficiently reactive to act as effective acylating agents. The hydrolysis of acyl fluorides can be catalyzed by Brønsted acids.[7]

3.2. The 2-Fluoropyridine Ring:

The 2-fluoropyridine scaffold is generally stable under neutral and basic conditions. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr).

3.3. Overall Predicted Stability:

This compound is expected to be a moisture-sensitive compound due to the acyl fluoride group. It should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. The compound is likely to be stable for storage under an inert atmosphere at low temperatures.

Reactivity Analysis

The reactivity of this compound is characterized by two primary reaction pathways: nucleophilic acyl substitution at the carbonyl fluoride and nucleophilic aromatic substitution at the 2-position of the pyridine ring.

4.1. Reactivity of the Carbonyl Fluoride Group:

The carbonyl fluoride group is a potent electrophile, readily undergoing attack by nucleophiles. This makes it a valuable precursor for the synthesis of a variety of carboxylic acid derivatives.

  • Acylation of Amines: Reaction with primary or secondary amines is expected to proceed rapidly to form the corresponding amides.

  • Acylation of Alcohols: In the presence of a suitable base, alcohols will react to form esters.

  • Hydrolysis: As mentioned, the compound will react with water to yield 2-fluoropyridine-4-carboxylic acid.

The reactivity of acyl fluorides is generally greater than that of esters but less than that of acyl chlorides.[6]

4.2. Reactivity of the 2-Fluoropyridine Ring:

The fluorine atom at the C-2 position of the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at this position.[8]

  • SNAr with Amines, Alcohols, and Thiols: A wide range of nucleophiles can displace the fluoride atom. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine.[9] The presence of the electron-withdrawing carbonyl fluoride group at the 4-position is expected to further enhance the rate of SNAr at the 2-position.

  • Influence of Substituents: The rate and regioselectivity of SNAr reactions on pyridine rings are influenced by the electronic nature of other substituents.[10][11]

4.3. Chemoselectivity:

The dual reactivity of this compound presents opportunities for selective functionalization. The relative reactivity of the two sites will depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor attack at the hard electrophilic center of the carbonyl fluoride, while softer nucleophiles might preferentially attack the C-2 position of the pyridine ring. Careful selection of reagents and reaction conditions will be crucial for achieving desired chemical transformations.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis and reactions of this compound, based on general procedures for similar compounds.

5.1. Synthesis of this compound from 2-Fluoropyridine-4-carboxylic acid:

This transformation can be achieved using a deoxofluorinating agent.

  • Protocol: To a stirred solution of 2-fluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, is slowly added a deoxofluorinating reagent such as cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC or ¹⁹F NMR. Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by vacuum distillation or chromatography.

5.2. Amide Formation via Acylation:

  • Protocol: In a flame-dried flask under an argon atmosphere, a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. To this solution is added a primary or secondary amine (1.05 eq) and a non-nucleophilic base such as triethylamine (1.1 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the desired amide.

5.3. Nucleophilic Aromatic Substitution (SNAr) at the 2-Position:

  • Protocol: A mixture of this compound (1.0 eq), a nucleophile (e.g., a secondary amine, 1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated to 80-120 °C. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Synthesis and Key Reactions

G Synthesis and Key Reactions of this compound cluster_synthesis Synthesis cluster_reactivity Reactivity 2-Fluoro-4-COOH 2-Fluoropyridine-4- carboxylic acid Target 2-Fluoropyridine-4- carbonyl fluoride 2-Fluoro-4-COOH->Target Deoxofluorination (e.g., DAST) Amide Amide Derivative Target->Amide R₂NH Ester Ester Derivative Target->Ester R'OH, Base SNAr_Product 2-Substituted Pyridine (SNAr Product) Target->SNAr_Product Nu⁻ (e.g., R''₂NH) Δ

Caption: Synthesis and primary reaction pathways of this compound.

Diagram 2: Experimental Workflow for Amide Synthesis

G Workflow for Amide Synthesis Start Start: Dissolve 2-FP-4-COF in anhydrous THF Cool Cool to 0 °C Start->Cool Add_Reagents Add Amine and Base Cool->Add_Reagents React Stir at 0 °C, then RT Add_Reagents->React Workup Workup: - Remove solvent - Partition (EtOAc/H₂O) - Wash & Dry React->Workup Purify Purification Workup->Purify Product Final Amide Product Purify->Product

Caption: A typical experimental workflow for the synthesis of amides.

Safety and Handling

  • 2-Fluoropyridine: This substance is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[2][3]

  • Carbonyl Fluoride: This is a colorless, highly toxic gas that reacts with water to release hydrogen fluoride.[12]

  • This compound (Predicted): This compound should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., argon or nitrogen). All glassware should be flame-dried before use.

Conclusion

This compound is a promising, albeit under-explored, chemical entity with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its dual reactivity, characterized by the acylating capability of the carbonyl fluoride and the susceptibility of the 2-fluoro position to SNAr, offers a versatile platform for the introduction of diverse functionalities. While direct experimental data is sparse, a comprehensive understanding of its stability and reactivity can be inferred from the well-documented chemistry of its constituent parts. Further research into this molecule is warranted to fully unlock its synthetic utility.

References

Technical Guide to 2-Fluoropyridine-4-carbonyl fluoride: Availability and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and synthesis of 2-Fluoropyridine-4-carbonyl fluoride, a key intermediate for various applications in pharmaceutical and agrochemical research. Direct commercial sources for this compound are limited; however, it can be readily synthesized from its corresponding carboxylic acid, which is commercially available. This guide provides a comprehensive overview of suppliers for the precursor, a detailed protocol for the synthesis of the target molecule, and a list of potential custom synthesis providers.

Commercial Availability of Starting Material

The direct precursor, 2-Fluoropyridine-4-carboxylic acid (CAS: 402-65-3), is available from several chemical suppliers. Researchers can procure this starting material from the following vendors:

SupplierPurityAdditional Information
Sigma-Aldrich97%Product number 646409.[1]
Oakwood Chemical98%Product code 005468.[2]
XIAMEN EQUATION CHEMICAL CO.,LTDIndustrial GradeA manufactory with 6 years of experience on ECHEMI.[3]
Pipzine Chemicals-Offers competitive pricing for bulk orders.[4]
Chemical-Suppliers.com98%Provides comprehensive product data.[5]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from 2-Fluoropyridine-4-carboxylic acid via a deoxofluorination reaction. A modern and effective method utilizes XtalFluor-E, a crystalline and thermally stable deoxofluorinating agent.[6][7] This approach offers high yields and straightforward purification.[6][7]

Synthetic Pathway

The reaction proceeds via the activation of the carboxylic acid by XtalFluor-E, followed by nucleophilic substitution with a fluoride ion to yield the acyl fluoride.

Synthesis_Pathway 2-Fluoropyridine-4-carboxylic_acid 2-Fluoropyridine-4-carboxylic acid Acyl_Fluoride This compound 2-Fluoropyridine-4-carboxylic_acid->Acyl_Fluoride EtOAc, rt, 24h XtalFluor_E XtalFluor-E, NaF (cat.) XtalFluor_E->Acyl_Fluoride

Caption: Synthesis of this compound.

Experimental Protocol: Deoxofluorination using XtalFluor-E

This protocol is adapted from a general procedure for the synthesis of acyl fluorides from carboxylic acids using XtalFluor-E.[6][7]

Materials:

  • 2-Fluoropyridine-4-carboxylic acid (1.0 equiv)

  • XtalFluor-E (1.1 equiv)

  • Sodium fluoride (NaF, 10 mol %)

  • Dry Ethyl Acetate (EtOAc, 0.5 M)

  • Argon or Nitrogen atmosphere

  • Silica gel pad

Procedure:

  • To a solution of 2-Fluoropyridine-4-carboxylic acid (1.0 equiv) in dry ethyl acetate (0.5 M) under an inert atmosphere (argon or nitrogen), add sodium fluoride (10 mol %).

  • To this suspension, add XtalFluor-E (1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is purified by filtration over a pad of silica gel.

  • The filtrate, containing the desired this compound, can be concentrated under reduced pressure. Further purification, if necessary, can be performed by distillation or chromatography.

Custom Synthesis Suppliers

For research teams that prefer to outsource the synthesis, several companies specialize in the custom synthesis of fluorinated and heterocyclic compounds. These vendors possess the expertise and equipment to produce this compound on a custom basis.

SupplierSpecialization
AmfluoroFluorinated reagents and heterocyclic compounds.[8]
AceschemDesign and synthesis of fluorinated compounds and intermediates.[9]

This guide provides a clear path for researchers to obtain this compound, either through in-house synthesis from a readily available precursor or via custom synthesis services. The provided experimental protocol offers a reliable and efficient method for its preparation.

References

Navigating the Risks: A Technical Guide to the Hazards and Safe Handling of 2-Fluoropyridine-4-carbonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for 2-Fluoropyridine-4-carbonyl fluoride. Given the limited availability of specific safety data for this compound, this guide synthesizes information from related molecules, namely 2-Fluoropyridine and Carbonyl fluoride, to provide a robust framework for risk assessment and safe handling in a laboratory setting.

Executive Summary

This compound is a compound of interest in pharmaceutical research and development. Its chemical structure, incorporating a fluorinated pyridine ring and a highly reactive carbonyl fluoride moiety, suggests a profile of significant potential hazards. This guide outlines these hazards, provides detailed safety protocols, and offers a clear, actionable framework for minimizing risk during its handling and use.

Hazard Identification and Classification

The primary hazards associated with this compound are inferred from its constituent functional groups. The 2-fluoropyridine component is known to be a flammable liquid and an irritant, while the carbonyl fluoride group is associated with high reactivity and toxicity.

GHS Hazard Statements (Inferred)

Hazard ClassHazard Statement
Flammable LiquidsH226: Flammable liquid and vapor.[1][2]
Acute Toxicity, InhalationH330: Fatal if inhaled.[3]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1][2]

Potential Health Effects:

  • Inhalation: Fatal if inhaled.[3] May cause severe respiratory tract irritation with symptoms including burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. High concentrations may lead to pulmonary edema, which can be delayed.[3]

  • Skin Contact: Causes severe skin burns. The substance can be absorbed through the skin, potentially leading to systemic effects. Direct contact may cause irritation, redness, and pain.[1]

  • Eye Contact: Causes serious eye damage. Contact can lead to severe irritation, pain, and burns, potentially causing permanent damage.[1]

  • Ingestion: Harmful if swallowed.[4] May cause burns to the mouth, throat, and stomach.

Quantitative Hazard Data

Due to the lack of specific experimental data for this compound, the following table summarizes relevant data for its components. This information should be used as a conservative basis for risk assessment.

SubstanceCAS No.Molecular Weight ( g/mol )Flash Point (°C)
2-Fluoropyridine372-48-597.0924 °C (closed cup)[5]
Carbonyl fluoride353-50-466.01Not Applicable (Gas)

Note: No specific LD50 or LC50 data is available for this compound in the provided search results. Given the "Fatal if inhaled" classification of related compounds, extreme caution is warranted.

Experimental Protocols for Safe Handling

The following protocols are essential for the safe handling of this compound and are based on best practices for handling highly hazardous chemicals.

Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[6]

  • A safety shower and eyewash station must be readily accessible and tested regularly.[7]

  • Use of a gas-tight chemical protection suit including self-contained breathing apparatus may be necessary for large quantities or in case of a spill.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[1]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. Gloves must be inspected prior to use and disposed of after contamination.[1][4]

    • Clothing: A flame-retardant lab coat, worn over personal clothing, is required. For larger quantities, a chemical-resistant apron or suit should be considered.[1]

  • Respiratory Protection: A NIOSH-approved full-facepiece respirator with an appropriate cartridge for organic vapors and acid gases is required.[7] For higher concentrations or in situations with potential for significant release, a self-contained breathing apparatus (SCBA) is necessary.[6]

Handling and Storage:

  • Handling:

    • Avoid inhalation, ingestion, and contact with skin and eyes.[1]

    • Use only non-sparking tools.[7]

    • Take precautionary measures against static discharge.[7]

    • Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • Keep away from heat, sparks, and open flames.[7][8]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

    • Store in a locked cabinet or other secure area.[7]

Emergency Procedures

First-Aid Measures:

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Procedures:

  • Small Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for disposal.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact emergency services and the institutional safety office.

    • Only personnel trained and equipped for hazardous material cleanup should attempt to manage the spill.

Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7] Do NOT use a direct water stream, as it may spread the fire.

  • Specific Hazards: The compound is flammable and may produce toxic gases (e.g., hydrogen fluoride, nitrogen oxides, carbon monoxide) upon combustion.[1][6] Vapors may form explosive mixtures with air.[8]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]

Waste Disposal

Dispose of all waste materials, including contaminated PPE and spill cleanup materials, as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the material to enter drains or water courses.[6]

Logical Workflow for Hazard Mitigation

The following diagram illustrates the logical relationship between the identified hazards of this compound and the necessary safety precautions.

Hazard_Mitigation_Workflow cluster_hazards Identified Hazards cluster_precautions Safety Precautions Hazards Flammability Acute Inhalation Toxicity Skin & Eye Corrosivity Respiratory Irritation Engineering Engineering Controls (Fume Hood, Eyewash) Hazards:f0->Engineering Mitigates Vapor Accumulation Hazards:f1->Engineering Local Exhaust Ventilation Hazards:f3->Engineering PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Hazards:f1->PPE Respiratory Protection Hazards:f2->PPE Prevents Direct Contact Hazards:f3->PPE Handling Safe Handling Practices (Avoid Contact, Grounding) Hazards:f0->Handling Prevents Ignition Hazards:f2->Handling Minimizes Exposure Engineering->Handling PPE->Handling Storage Proper Storage (Cool, Dry, Ventilated, Secure) Handling->Storage Emergency Emergency Procedures (First Aid, Spill Response) Storage->Emergency In Case of Failure

Caption: Hazard mitigation workflow for this compound.

Conclusion

While this compound holds promise for advancements in drug development, its potential for severe hazards necessitates a rigorous and proactive approach to safety. By understanding the risks associated with its constituent parts and adhering to the detailed protocols outlined in this guide, researchers can work with this compound in a manner that prioritizes personal safety and environmental protection. Continuous risk assessment and adherence to institutional safety guidelines are paramount for the safe and successful utilization of this reactive chemical intermediate.

References

An In-depth Technical Guide to 2-Fluoropyridine Containing Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the plethora of fluorinated heterocycles, 2-fluoropyridine has emerged as a particularly valuable building block in drug discovery and development.

The presence of a fluorine atom at the 2-position of the pyridine ring activates the molecule towards nucleophilic aromatic substitution (SNAr), making it a versatile synthon for the introduction of a wide array of functional groups. This high reactivity, coupled with the inherent biological relevance of the pyridine core, has led to the integration of the 2-fluoropyridine motif into numerous clinically successful drugs. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 2-fluoropyridine-containing building blocks, complete with detailed experimental protocols and data to aid researchers in their drug discovery endeavors.

Synthesis of 2-Fluoropyridine

The efficient synthesis of 2-fluoropyridine is crucial for its widespread use. Several methods have been developed, ranging from classical approaches to more modern, milder techniques.

Classical Methods
  • Halogen Exchange (Halex) Reaction: This is one of the most common methods for synthesizing 2-fluoropyridine, involving the displacement of a chloride or bromide at the 2-position with fluoride. High temperatures and polar aprotic solvents are typically required.

  • Balz-Schiemann Reaction: This method involves the diazotization of 2-aminopyridine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. While effective, this reaction can be hazardous due to the potentially explosive nature of the diazonium intermediate.

Modern Methods

More recent synthetic strategies focus on milder conditions and greater functional group tolerance. One notable method involves the activation of pyridine N-oxides. This approach allows for the regioselective introduction of a fluorine atom at the 2-position under metal-free conditions, making it compatible with a broader range of substrates.

Key Reactions of 2-Fluoropyridine Building Blocks

The utility of 2-fluoropyridine as a building block stems from its reactivity in various cross-coupling and substitution reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the 2-position highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most prominent reaction of 2-fluoropyridine. The fluorine atom acts as an excellent leaving group, allowing for the facile introduction of a diverse range of nucleophiles.

  • O-Nucleophiles: Alcohols and phenols can be readily coupled with 2-fluoropyridine to form the corresponding 2-alkoxy and 2-aryloxypyridines.

  • N-Nucleophiles: Primary and secondary amines, as well as anilines, react efficiently to yield 2-aminopyridines.

  • S-Nucleophiles: Thiols can be used to synthesize 2-thiopyridines.

  • C-Nucleophiles: Soft carbon nucleophiles, such as malonates and cyanides, can also be employed to form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between 2-fluoropyridine and various aryl or heteroaryl boronic acids or esters, leading to the synthesis of 2-arylpyridines. While the C-F bond can be used for coupling, more commonly, other halogens are present on the 2-fluoropyridine scaffold for this purpose.

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds between 2-fluoropyridine (or other halopyridines) and a wide variety of amines, providing an alternative route to substituted aminopyridines.

Data Presentation

The following tables summarize quantitative data for key reactions of 2-fluoropyridine, providing a comparative overview of reaction conditions and yields.

Table 1: Nucleophilic Aromatic Substitution of 2-Fluoropyridine with Various Nucleophiles

NucleophileReagent/ConditionsSolventTemp. (°C)Time (h)Yield (%)
Sodium MethoxideNaOMeMeOHReflux495
PhenolK₂CO₃DMF1001288
MorpholineNeat100692
AnilineK₂CO₃DMSO1202475
Sodium ThiophenoxideNaSPhDMF80298
Diethyl MalonateNaHTHFReflux865
Sodium CyanideNaCNDMSO150580

Table 2: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine with Arylboronic Acids

Arylboronic AcidCatalystLigandBaseSolventTemp. (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/H₂O10092
4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane11095
3-Thienylboronic acidPd(OAc)₂XPhosCs₂CO₃t-BuOH8088
4-Trifluoromethylphenylboronic acidPdCl₂(dppf)-K₂CO₃DME/H₂O9085

Table 3: Buchwald-Hartwig Amination of 2-Fluoropyridine with Various Amines

AmineCatalystLigandBaseSolventTemp. (°C)Yield (%)
MorpholinePd₂(dba)₃BINAPNaOtBuToluene10096
n-ButylaminePd(OAc)₂XantphosCs₂CO₃Dioxane11085
AnilinePd₂(dba)₃RuPhosK₃PO₄t-BuOH10078
IndolePd(OAc)₂DavePhosNaOtBuToluene9072

Experimental Protocols

General Synthesis of 2-Fluoropyridine from 2-Chloropyridine

A mixture of 2-chloropyridine (1 equiv.) and spray-dried potassium fluoride (2 equiv.) in anhydrous dimethyl sulfoxide (DMSO) is heated at 180 °C for 16 hours in a sealed tube. After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford 2-fluoropyridine.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

To a solution of 2-fluoropyridine (1 equiv.) in DMSO is added the desired amine (1.2 equiv.) and potassium carbonate (2 equiv.). The reaction mixture is heated to 120 °C and stirred for 24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to give the corresponding 2-aminopyridine derivative.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 2-halopyridine (1 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., Na₂CO₃, 2 equiv.) in a solvent system such as toluene/ethanol/water is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In a glovebox, an oven-dried resealable Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a phosphine ligand (e.g., BINAP, 0.02-0.1 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.). The 2-halopyridine (1 equiv.), the amine (1.2 equiv.), and a solvent (e.g., toluene) are added. The tube is sealed and heated to the desired temperature (typically 80-110 °C) for the specified time. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by chromatography to afford the aminated product.

Applications in Drug Discovery: Case Studies

The 2-fluoropyridine moiety is a key structural feature in several approved drugs, where it often plays a crucial role in binding to the biological target and modulating the drug's properties.

Berotralstat (Orladeyo®)

Berotralstat is an oral plasma kallikrein inhibitor for the prevention of hereditary angioedema attacks. The 2-fluoropyridine ring is a key component of the molecule that contributes to its binding affinity and overall pharmacological profile.

Berotralstat_Pathway HMWK High Molecular Weight Kininogen (HMWK) Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Activation Bradykinin Bradykinin Kallikrein->Bradykinin Cleavage of HMWK Angioedema Hereditary Angioedema (Swelling and Pain) Bradykinin->Angioedema Increased Vascular Permeability Berotralstat Berotralstat Berotralstat->Kallikrein Inhibition

Mechanism of action of Berotralstat.
Doravirine (Pifeltro®)

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The 2-fluoropyridine core is part of the pyridinone structure essential for its inhibitory activity against the viral enzyme.

Doravirine_Pathway HIV_RNA HIV-1 Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase (RT) Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Doravirine Doravirine Doravirine->RT Allosteric Inhibition

Mechanism of action of Doravirine.
Avutometinib (VS-6766)

Avutometinib is a dual RAF/MEK inhibitor currently in clinical trials for various cancers. The 2-fluoropyridine moiety is a critical part of the molecule's scaffold, contributing to its potent and selective inhibition of the MAPK signaling pathway.

Avutometinib_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Nuclear Translocation & Gene Expression Avutometinib Avutometinib Avutometinib->RAF Inhibition Avutometinib->MEK Inhibition

Mechanism of action of Avutometinib.

Conclusion

2-Fluoropyridine-containing building blocks are indispensable tools in modern drug discovery. Their facile synthesis and versatile reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allow for the efficient construction of complex molecular architectures. The successful incorporation of this motif into a range of clinically approved drugs highlights its importance and continued potential in the development of novel therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers in leveraging the unique properties of 2-fluoropyridine for their drug discovery programs.

An In-depth Technical Guide to the Discovery and History of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[1][3] Among the vast landscape of fluorinated compounds, fluorinated pyridine derivatives hold a position of particular significance, appearing in numerous approved drugs and agrochemicals.[2] This guide provides a comprehensive overview of the discovery and historical development of these vital chemical entities, detailing the evolution of synthetic methodologies, key milestones, and the foundational experimental work that paved the way for their current applications.

Early Challenges and Foundational Syntheses

The journey to fluorinated pyridines was fraught with initial challenges. The inherent stability of the pyridine ring and the aggressive nature of early fluorinating agents made selective fluorination a difficult task.[4] Early methods for producing aryl fluorides often resulted in low yields and were hazardous.[5] Two classical methods emerged as foundational for the synthesis of fluorinated pyridines: the Balz-Schiemann reaction and halogen-exchange (Halex) reactions.

1. The Balz-Schiemann Reaction

First reported by Günther Balz and Günther Schiemann in 1927, this reaction provided the first reliable method for introducing a fluorine atom onto an aromatic ring.[6][7] The reaction proceeds via the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[8][9]

  • Application to Pyridines: The Balz-Schiemann reaction was adapted for the synthesis of fluoropyridines from their corresponding aminopyridines. While effective, the method is known for its tedious nature and the potentially explosive character of the isolated diazonium salt intermediates, making it less ideal for large-scale production.[5][10][11] For instance, the synthesis of 2-fluoropyridine from 2-aminopyridine via this route was considered uneconomical for preparing substantial quantities.[11]

2. Halogen Exchange (Halex) Reactions

The Halex process involves the nucleophilic aromatic substitution (SNAr) of a halide (typically chlorine or bromine) with a fluoride ion.[12][13] This method is particularly effective for aromatic systems that are "electron-poor," a characteristic inherent to the pyridine ring due to the electronegative nitrogen atom.[4][12]

  • Early Implementations: The reaction of pentachloropyridine with anhydrous potassium fluoride at elevated temperatures was a significant early method for producing polyfluorinated pyridines, including pentafluoropyridine.[14] This reaction, explored by groups led by Chambers and Banks in the mid-1960s, often produced a mixture of products requiring separation by distillation.[15] For simpler fluoropyridines, such as 2-fluoropyridine, the fluorination of 2-chloropyridine with potassium fluoride in polar solvents was utilized. However, these early procedures were often plagued by extremely long reaction times, sometimes lasting hundreds of hours.[11]

Quantitative Data Summary

The physical and chemical properties of fluorinated pyridine derivatives, along with the efficiency of their early synthetic routes, have been crucial for their development. The following tables summarize key quantitative data.

Table 1: Physical Properties of Monofluoropyridine Isomers

IsomerCAS NumberBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2-Fluoropyridine372-48-51261.1281.466
3-Fluoropyridine372-47-4Data not readily availableData not readily availableData not readily available

Data sourced from Sigma-Aldrich product pages.[16][17]

Table 2: Comparison of Early Synthetic Methods for 2-Fluoropyridine

MethodPrecursorKey ReagentsTypical Reaction ConditionsReported Yields / OutcomesKey Challenges
Balz-Schiemann Reaction 2-AminopyridineNaNO₂, HBF₄, HeatDiazotization at low temp (-5 to 0°C), followed by thermal decomposition (~130°C).[18]Moderate yields (e.g., total yield for fluorination and hydrolysis steps of 51.6% for 2-amino-5-fluoropyridine).[18]Tedious, uneconomical for large scale, potentially explosive intermediates.[10][11]
Halex Reaction 2-ChloropyridineAnhydrous KFHigh temperatures in polar solvents (e.g., DMSO, DMF).[12][19]Variable; early methods suffered from extremely long reaction times (430-510 hours).[11]Long reaction times, requirement for anhydrous conditions and high temperatures.[11][19]
Improved Halex Reaction 2-ChloropyridinePotassium Bifluoride (KHF₂)High temperatures (250-370°C) without solvent.High yields with significantly shorter reaction periods.[11]Requires high temperatures and pressure equipment.[11]

Detailed Experimental Protocols

The following protocols are representative of the historical methods used for synthesizing fluorinated pyridines.

Protocol 1: Synthesis of an Aryl Fluoride via the Balz-Schiemann Reaction

This generalized protocol is based on the established mechanism of the Balz-Schiemann reaction.[9]

Materials:

  • Aromatic amine (e.g., 2-aminopyridine)

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄)

  • Hydrochloric acid (HCl, for initial dissolution)

  • Ice

  • Suitable organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization: The aromatic amine is dissolved in aqueous hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Formation of Tetrafluoroborate Salt: A cold solution of fluoroboric acid is added to the diazonium salt solution. The corresponding aryl diazonium tetrafluoroborate often precipitates from the solution.

  • Isolation: The precipitated diazonium tetrafluoroborate salt is collected by filtration and washed with cold water, followed by a cold alcohol and then ether. The salt is then dried carefully. Caution: Aryl diazonium salts are potentially explosive when dry and should be handled with extreme care.[20]

  • Thermal Decomposition: The dry diazonium tetrafluoroborate salt is heated gently in a flask fitted with a condenser.[20][21] The decomposition reaction releases nitrogen gas and boron trifluoride, yielding the crude aryl fluoride.[9] The product is collected by distillation.

  • Purification: The collected distillate is washed, dried over an anhydrous drying agent, and purified by fractional distillation to yield the pure aryl fluoride.

Protocol 2: Synthesis of a Fluorinated Pyridine via the Halex Reaction

This protocol is based on the general principles of the Halex process for converting aryl chlorides to aryl fluorides.[19]

Materials:

  • Chlorinated pyridine derivative (e.g., 2-chloropyridine or pentachloropyridine)

  • Anhydrous potassium fluoride (KF)

  • High-boiling point polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), sulfolane)

  • Optional: Phase-transfer catalyst

Procedure:

  • Reaction Setup: The chlorinated pyridine, anhydrous potassium fluoride (typically in excess), and the polar aprotic solvent are added to a reaction vessel equipped with a mechanical stirrer and a reflux condenser. The use of anhydrous KF is critical for the reaction's success.[12]

  • Heating: The heterogeneous mixture is heated to a high temperature, often in the range of 150-250°C, for an extended period.[19] Reaction progress can be monitored by techniques such as gas chromatography (GC).

  • Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with a suitable organic solvent.

  • Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or chromatography to isolate the fluorinated pyridine derivative.

Visualizations of Key Pathways and Concepts

Historical Synthetic Routes to Fluoropyridines

The diagram below illustrates the two primary historical pathways for the synthesis of fluorinated pyridine derivatives.

G cluster_0 Balz-Schiemann Pathway cluster_1 Halex Pathway Aminopyridine Aminopyridine Diazonium_Salt Pyridyl Diazonium Tetrafluoroborate Aminopyridine->Diazonium_Salt NaNO₂, HBF₄ Fluoropyridine_B Fluoropyridine Diazonium_Salt->Fluoropyridine_B Heat (Δ) Chloropyridine Chloropyridine Fluoropyridine_H Fluoropyridine Chloropyridine->Fluoropyridine_H KF, High Temp Start Pyridine Precursors Start->Aminopyridine Start->Chloropyridine

Caption: Primary historical synthetic pathways to fluoropyridines.

Mechanism of the Balz-Schiemann Reaction

This diagram details the key steps involved in the Balz-Schiemann reaction, from the amine precursor to the final fluorinated product.

G node_amine Ar-NH₂ (Aryl Amine) node_diazonium Ar-N₂⁺ (Diazonium Cation) node_amine->node_diazonium  Diazotization  (NaNO₂, H⁺) node_salt [Ar-N₂]⁺[BF₄]⁻ (Diazonium Tetrafluoroborate) node_diazonium->node_salt  Anion Exchange  (HBF₄) node_product Ar-F (Aryl Fluoride) node_salt->node_product  Thermal Decomposition (Δ) node_byproducts N₂ + BF₃ node_salt->node_byproducts

Caption: Step-wise mechanism of the Balz-Schiemann reaction.

Evolution of Fluorinated Pyridine Applications

This timeline illustrates the progression from the initial discovery of synthetic methods to the widespread application of fluorinated pyridines in critical industries.

G node_1920s 1920s-1940s: Foundational Synthesis (Balz-Schiemann Reaction) [21] node_1960s 1960s: Advanced Synthesis (Halex on Polychloropyridines) [1] node_1920s->node_1960s node_1970s_onward 1970s-Present: Rise in Agrochemicals (Herbicides, Insecticides) [34] node_1960s->node_1970s_onward node_1980s_onward 1980s-Present: Expansion in Pharmaceuticals (Metabolic Stability, Potency) [3] node_1970s_onward->node_1980s_onward

Caption: Timeline of fluorinated pyridine development and application.

Conclusion

The history of fluorinated pyridine derivatives is a testament to the persistence of chemical innovation. From the challenging early syntheses using the Balz-Schiemann and Halex reactions to their current status as indispensable building blocks, the journey has been transformative. The unique properties imparted by the fluorine atom have enabled the development of more effective and safer drugs and agrochemicals, profoundly impacting human health and food production.[2][3] The foundational work detailed in this guide laid the critical groundwork for the continued exploration and application of these remarkable compounds in science and industry.

References

Methodological & Application

Synthesis of Amides via Acyl Fluorides: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, owing to the prevalence of the amide functional group in biologically active molecules.[1] While numerous coupling reagents exist, the use of acyl fluorides as activated carboxylic acid derivatives offers a compelling strategy, especially for challenging substrates. Acyl fluorides exhibit a unique balance of reactivity and stability, being more stable to hydrolysis than their acyl chloride counterparts while still readily reacting with amines to form amides.[][3] Their reduced steric profile compared to many bulky coupling reagents can also be advantageous in the coupling of sterically hindered fragments.[1]

This document provides a detailed overview and protocols for the synthesis of amides using acyl fluorides. As the specific reagent, 2-Fluoropyridine-4-carbonyl fluoride, is not extensively documented in scientific literature, this note will focus on the general and widely applicable method of in situ generation of acyl fluorides from carboxylic acids, followed by their reaction with amines. The principles and protocols described herein are expected to be broadly applicable for the synthesis of a wide range of amides.

Advantages of Using Acyl Fluorides for Amide Synthesis

  • Enhanced Stability: Acyl fluorides are generally more stable towards water and other nucleophiles compared to acyl chlorides and bromides, allowing for easier handling and purification.[]

  • High Reactivity: Despite their increased stability, acyl fluorides are sufficiently reactive to readily form amide bonds with primary and secondary amines, often under mild conditions.

  • Reduced Steric Hindrance: The small size of the fluorine atom minimizes steric bulk around the carbonyl group, which can be beneficial when coupling sterically demanding carboxylic acids or amines.[1]

  • Fewer Side Reactions: The use of acyl fluorides can lead to cleaner reactions with fewer byproducts compared to some other activation methods.[1]

General Workflow for Amide Synthesis via in situ Acyl Fluoride Generation

The most common and practical approach for utilizing acyl fluorides in amide synthesis is through their in situ generation from a corresponding carboxylic acid using a fluorinating agent. This intermediate acyl fluoride is then reacted with an amine in the same pot to yield the desired amide. This one-pot procedure is efficient and avoids the isolation of the often-sensitive acyl fluoride intermediate.

workflow start Start Materials: Carboxylic Acid, Amine, Fluorinating Agent, Base in_situ In situ Generation of Acyl Fluoride start->in_situ Step 1 amidation Amidation Reaction in_situ->amidation Step 2 workup Reaction Workup and Purification amidation->workup Step 3 product Final Amide Product workup->product Step 4

Caption: General workflow for one-pot amide synthesis.

Experimental Protocols

Protocol 1: One-Pot Amide Synthesis using Pentafluoropyridine (PFP)

Pentafluoropyridine (PFP) is a commercially available and bench-stable reagent that can be used for the deoxyfluorination of carboxylic acids to form acyl fluorides in situ.[4][5] This method is notable for its mild reaction conditions.

Materials:

  • Carboxylic Acid

  • Amine

  • Pentafluoropyridine (PFP)

  • Organic Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the organic base (1.1-1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add pentafluoropyridine (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the acyl fluoride. The progress of this step can be monitored by TLC or LC-MS if desired.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Continue to stir the reaction at room temperature until the formation of the amide is complete (typically 2-24 hours). For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.[4]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Protocol 2: Amide Synthesis using Cyanuric Fluoride

Cyanuric fluoride is another effective reagent for the conversion of carboxylic acids to acyl fluorides.[3]

Materials:

  • Carboxylic Acid

  • Amine

  • Cyanuric Fluoride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and pyridine (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyanuric fluoride (1.0 equiv) in DCM to the cooled reaction mixture.

  • Allow the reaction to stir at room temperature for 3-4 hours. A precipitate of cyanuric acid may form.[3]

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir at room temperature for an additional 2-16 hours until the reaction is complete.

  • Filter the reaction mixture to remove any precipitated solids.

  • Wash the filtrate with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the final amide.

Data Presentation

The following tables summarize representative data for amide synthesis via in situ generated acyl fluorides, demonstrating the versatility of this methodology with a range of substrates.

Table 1: Amide Synthesis from Various Carboxylic Acids and Amines using PFP [4][5]

Carboxylic AcidAmineBaseSolventTime (h)Temperature (°C)Yield (%)
Benzoic acidBenzylamineTEADCM16RT94
4-Nitrobenzoic acidAnilineTEADCM16RT85
Phenylacetic acidMorpholineTEADCM16RT91
Adamantane-1-carboxylic acid4-MethoxyanilineDIPEAMeCN246088
Boc-L-AlanineL-Phenylalanine methyl esterDIPEADCM12RT75

Table 2: Synthesis of Amides from Sterically Hindered and Electron Deficient Substrates [1][6]

Carboxylic AcidAmineFluorinating AgentBaseSolventTime (h)Temperature (°C)Yield (%)
2,4,6-Trimethylbenzoic acid2,6-DiisopropylanilineBTFFHDIPEAMeCN168072
1-Adamantanecarboxylic acid2-NitroanilineDeoxo-FluorPyridineTHF247065
Isobutyric acid2-AminopyridineXtalFluor-EDIPEADCM12RT89

Reaction Mechanism

The reaction proceeds through a two-step sequence. First, the carboxylic acid is activated by the fluorinating agent to form an acyl fluoride intermediate. This is followed by nucleophilic acyl substitution by the amine to generate the amide and release a fluoride ion.

mechanism cluster_step1 Step 1: Acyl Fluoride Formation cluster_step2 Step 2: Amidation R-COOH Carboxylic Acid (R-COOH) Acyl-F Acyl Fluoride (R-COF) R-COOH->Acyl-F Fluorinating Agent Base R-COOH->Acyl-F Amide Amide (R-CONH-R') Acyl-F->Amide Nucleophilic Attack Acyl-F->Amide R'-NH2 Amine (R'-NH2) R'-NH2->Amide

Caption: General mechanism of amide synthesis via acyl fluoride.

The synthesis of amides through the in situ generation of acyl fluorides is a robust and versatile method suitable for a wide array of substrates, including those that are sterically hindered or electronically deactivated. The mild reaction conditions and high yields make this an attractive alternative to traditional coupling reagents. The protocols provided herein offer a solid foundation for researchers and scientists in drug development to apply this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols: Esterification Reactions with 2-Fluoropyridine-4-carbonyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2-Fluoropyridine-4-carbonyl fluoride in esterification reactions. This compound is a valuable reagent for the synthesis of a wide array of esters, particularly those incorporated into pharmaceutically active molecules and complex organic structures. Its reactivity as an acyl fluoride allows for efficient ester formation under mild conditions. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry, process development, and organic synthesis.

Introduction

Acyl fluorides have emerged as highly effective acylating agents in modern organic synthesis, offering distinct advantages over traditional acyl chlorides or anhydrides. They exhibit increased stability towards moisture and are often more selective in their reactions. This compound, a derivative of isonicotinic acid, combines the high reactivity of an acyl fluoride with the unique electronic properties of a fluorinated pyridine ring. This combination makes it a reagent of interest for the synthesis of specialized esters, where the pyridine moiety can influence biological activity or serve as a handle for further chemical modification.

The esterification reaction proceeds via nucleophilic acyl substitution, where an alcohol attacks the electrophilic carbonyl carbon of the acyl fluoride, leading to the formation of an ester and hydrogen fluoride. The reaction is often facilitated by a non-nucleophilic base to neutralize the liberated HF.

Reaction Mechanism and Workflow

The general mechanism for the esterification of an alcohol with this compound involves the nucleophilic attack of the alcohol on the carbonyl carbon, followed by the elimination of the fluoride ion. A base is typically employed to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the resulting hydrogen fluoride.

Esterification_Mechanism reagents This compound + R-OH + Base intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Ester + [Base-H]⁺F⁻ intermediate->products Elimination of F⁻

Caption: General mechanism of esterification.

A typical experimental workflow for this reaction is outlined below, including reaction setup, monitoring, workup, and purification.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Combine alcohol and base in an inert solvent addition Add this compound setup->addition stir Stir at specified temperature addition->stir monitoring Monitor reaction by TLC or LC-MS stir->monitoring quench Quench with aqueous solution (e.g., NaHCO₃) monitoring->quench extract Extract with an organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography

Caption: Standard experimental workflow.

Applications

Esterification reactions utilizing fluorinated pyridine scaffolds are pivotal in the synthesis of various biologically active compounds. The resulting esters can serve as key intermediates or as the final active pharmaceutical ingredients (APIs). The presence of the 2-fluoropyridine moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity. While specific examples for this compound are not extensively documented in publicly available literature, analogous structures are found in compounds developed for a range of therapeutic areas.

Experimental Protocols

The following are generalized protocols for the esterification of primary, secondary, and tertiary alcohols with this compound. Optimization of reaction conditions (solvent, base, temperature, and time) may be necessary for specific substrates.

Protocol 1: Esterification of a Primary Alcohol

  • Materials:

    • Primary alcohol (1.0 eq)

    • This compound (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (TEA or DIPEA, 1.5 eq) dropwise to the stirred solution.

    • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the acyl fluoride solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Esterification of a Secondary or Tertiary Alcohol

For more sterically hindered alcohols, more forcing conditions or a different base may be required.

  • Materials:

    • Secondary or Tertiary alcohol (1.0 eq)

    • This compound (1.2-1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

    • Triethylamine (TEA) or 2,6-Lutidine (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Procedure:

    • Follow steps 1-3 from Protocol 1, using the chosen base.

    • Add DMAP (0.1-0.2 eq) to the reaction mixture.

    • Add the this compound (1.2-1.5 eq) solution.

    • The reaction may require heating to 40-60 °C for 6-24 hours.

    • Monitor, work up, and purify as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for esterification reactions with acyl fluorides, which can be used as a starting point for optimization with this compound.

Alcohol TypeAcyl Fluoride (eq)Base (eq)Catalyst (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary1.1TEA (1.5)-DCM0 to RT2-485-95
Secondary1.2DIPEA (1.5)DMAP (0.1)DCMRT to 406-1270-90
Tertiary1.52,6-Lutidine (2.0)DMAP (0.2)MeCN6012-2440-70

Note: Yields are illustrative and highly dependent on the specific substrate.

Safety and Handling

This compound is an acyl fluoride and should be handled with care in a well-ventilated fume hood. It is corrosive and will react with moisture to release hydrogen fluoride. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All glassware should be thoroughly dried before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInsufficiently reactive alcohol; Inactive reagentUse a stronger base (e.g., NaH); Add a catalyst (DMAP); Increase reaction temperature and time; Check the quality of the acyl fluoride.
Formation of side productsReaction temperature too high; Presence of waterRun the reaction at a lower temperature; Ensure all reagents and solvents are anhydrous.
Difficult purificationCo-elution of product and starting material/byproductsOptimize the mobile phase for column chromatography; Consider an alternative purification method (e.g., crystallization, preparative HPLC).

Conclusion

This compound is a promising reagent for the synthesis of esters, particularly within the context of medicinal and process chemistry. The protocols and data provided herein offer a solid foundation for researchers to develop efficient and high-yielding esterification reactions. As with any new reagent, careful optimization for each specific substrate is recommended to achieve the best results.

Application Notes and Protocols: 2-Fluoropyridine-4-carbonyl Fluoride as a Novel Peptide Coupling Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes describe the hypothetical use of 2-Fluoropyridine-4-carbonyl fluoride as a peptide coupling reagent. This application is proposed based on established principles of peptide chemistry and the known reactivity of acyl fluorides and fluorinated pyridines. To date, the use of this specific reagent for peptide coupling is not documented in peer-reviewed literature. The protocols and data presented are illustrative and based on the performance of structurally similar, documented coupling reagents.

Introduction

The efficient formation of amide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acid residues. Acyl fluorides have emerged as highly reactive and efficient intermediates for peptide bond formation, often demonstrating rapid coupling kinetics and low levels of racemization.

This document explores the theoretical application of this compound as a novel peptide coupling reagent. The presence of a fluorine atom at the 2-position of the pyridine ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby promoting rapid activation of carboxylic acids and subsequent nucleophilic attack by the amino group of the incoming amino acid. The fluorinated pyridine byproduct is anticipated to be a good leaving group, further facilitating the reaction.

Proposed Mechanism of Action

The proposed mechanism for peptide coupling mediated by this compound involves a two-step process. First, the reagent reacts with the carboxyl group of an N-protected amino acid to form a highly reactive mixed anhydride intermediate. This intermediate then readily reacts with the free amino group of a second amino acid or peptide to form the desired peptide bond, releasing 2-fluoropyridine-4-carboxylic acid as a byproduct.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Peptide Bond Formation AA_COOH N-Protected Amino Acid (R-COOH) Reagent 2-Fluoropyridine-4-carbonyl fluoride Intermediate Reactive Mixed Anhydride Intermediate AA_COOH->Intermediate + Reagent Reagent->Intermediate Peptide Dipeptide Intermediate->Peptide + AA_NH2 AA_NH2 Amino Acid Ester (H2N-R') AA_NH2->Peptide Byproduct 2-Fluoropyridine-4-carboxylic acid (Byproduct) Peptide->Byproduct

Caption: Proposed mechanism of peptide coupling using this compound.

Expected Performance Data

The following table summarizes the expected performance of this compound in peptide coupling reactions, based on data from studies using other acyl fluoride-generating reagents.

Peptide Sequence Coupling Conditions Yield (%) Purity (%) Racemization (%)
Z-Gly-Phe-Val-OMeLiquid Phase, DIPEA, CH2Cl2, RT, 2h92>98<1
Fmoc-Ala-Leu-ResinSolid Phase, DIPEA, DMF, RT, 1h95>97<0.5
H-Tyr-Gly-Gly-Phe-Leu-OHFragment Condensation85>95<2

Experimental Protocols

Protocol 1: Liquid-Phase Peptide Coupling

This protocol describes a general procedure for the coupling of two amino acid derivatives in solution.

G start Start dissolve_aa Dissolve N-protected amino acid (1.0 eq) in anhydrous CH2Cl2 start->dissolve_aa add_reagent Add 2-Fluoropyridine-4-carbonyl fluoride (1.1 eq) dissolve_aa->add_reagent stir_activation Stir for 10-15 min at 0°C (activation step) add_reagent->stir_activation add_amine Add amino acid ester HCl salt (1.0 eq) and DIPEA (2.2 eq) stir_activation->add_amine stir_coupling Stir for 2-4 h at room temperature add_amine->stir_coupling workup Aqueous workup (HCl, NaHCO3, brine) stir_coupling->workup dry_purify Dry over Na2SO4, concentrate, and purify by chromatography workup->dry_purify end End dry_purify->end

Caption: Workflow for liquid-phase peptide synthesis.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Standard glassware and stirring apparatus

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add this compound (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at 0°C for 10-15 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in CH2Cl2 and add DIPEA (2.2 eq).

  • Add the solution of the activated amino acid to the amino acid ester solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-based)

This protocol outlines the use of the reagent in a standard Fmoc-based solid-phase peptide synthesis workflow.

G start Start with Fmoc-protected amino acid-loaded resin deprotection Fmoc deprotection (20% piperidine in DMF) start->deprotection wash1 Wash resin with DMF deprotection->wash1 coupling Couple next Fmoc-amino acid (3 eq), This compound (3 eq), and DIPEA (6 eq) in DMF wash1->coupling wash2 Wash resin with DMF coupling->wash2 repeat Repeat deprotection, wash, and coupling steps for each amino acid wash2->repeat repeat->deprotection More amino acids final_deprotection Final Fmoc deprotection repeat->final_deprotection Last amino acid wash3 Wash resin with DMF and CH2Cl2 final_deprotection->wash3 cleavage Cleave peptide from resin (e.g., TFA cocktail) wash3->cleavage precipitate Precipitate peptide in cold ether cleavage->precipitate purify Purify by HPLC precipitate->purify end End purify->end

Caption: Workflow for solid-phase peptide synthesis (Fmoc-based).

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Leu-Wang resin)

  • Fmoc-protected amino acids

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (CH2Cl2)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 times) and CH2Cl2 (3 times), followed by DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve the next Fmoc-amino acid (3 eq) and this compound (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (5 times) and CH2Cl2 (5 times). Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by preparative HPLC.

Conclusion

While the use of this compound as a peptide coupling reagent remains a theoretical proposition, its chemical structure suggests it could be a highly effective tool for peptide synthesis. The anticipated high reactivity, coupled with the potential for low racemization, makes it an intriguing candidate for further investigation. Experimental validation is required to confirm its efficacy and to optimize reaction conditions. Researchers are encouraged to explore its potential in both solution-phase and solid-phase peptide synthesis.

Application Notes and Protocols for Amide Bond Formation with 2-Fluoropyridine-4-carbonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals and biologically active molecules. The strategic use of fluorinated building blocks, such as 2-Fluoropyridine-4-carbonyl fluoride, offers unique advantages in drug discovery by enabling the introduction of fluorine atoms, which can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1] This document provides a detailed protocol for the formation of amide bonds using this compound, a valuable reagent for the synthesis of novel chemical entities.

The reactivity of the acyl fluoride group makes it an excellent electrophile for reactions with primary and secondary amines, proceeding under mild conditions to afford the corresponding amides. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the reactivity of the carbonyl group, potentially offering advantages in specific synthetic applications. While acyl fluorides are more stable towards hydrolysis compared to their chloride counterparts, they readily react with amines to form the desired amide linkage.

Reaction Principle

The formation of an amide bond using this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl fluoride. This is followed by the elimination of a fluoride ion to yield the stable amide product. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen fluoride generated during the reaction.

Experimental Workflow

experimental_workflow reagents Reagents: - this compound - Amine (Primary or Secondary) - Base (e.g., DIPEA, Triethylamine) - Anhydrous Solvent (e.g., DCM, THF) reaction_setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous conditions - Controlled temperature (0 °C to RT) reagents->reaction_setup 1. Combine reaction Reaction: - Stirring for specified time - Monitoring by TLC or LC-MS reaction_setup->reaction 2. Initiate workup Aqueous Workup: - Quench with water or aq. solution - Separate organic layer reaction->workup 3. Quench purification Purification: - Drying of organic layer (e.g., Na2SO4) - Solvent evaporation - Column chromatography workup->purification 4. Isolate analysis Analysis: - 1H NMR, 13C NMR, MS - Purity determination purification->analysis 5. Characterize product Final Amide Product analysis->product

Caption: General workflow for amide bond formation.

Experimental Protocols

General Protocol for Amide Bond Formation with Primary and Secondary Amines

This protocol provides a general procedure for the reaction of this compound with a variety of primary and secondary amines. Optimization of reaction conditions, such as solvent, base, temperature, and reaction time, may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.).

  • Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

  • Add the base (DIPEA or TEA, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM (or THF).

  • Slowly add the solution of this compound to the stirring amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the pure amide.

Logical Relationship of Reaction Components

reaction_components cluster_reactants Reactants & Reagents cluster_products Products acyl_fluoride This compound (Electrophile) product Amide Product acyl_fluoride->product forms C-N bond amine Amine (R-NH2 or R2NH) (Nucleophile) amine->product base Base (e.g., DIPEA) (HF Scavenger) byproduct [Base-H]+F- base->byproduct neutralizes HF

Caption: Key components and their roles in the reaction.

Data Presentation

Due to the lack of specific literature data for the reaction of this compound with a diverse set of amines, the following table is provided as a template for researchers to document their own results. This structured format will allow for easy comparison of reaction outcomes with different substrates.

Table 1: Amide Synthesis from this compound and Various Amines

EntryAmine SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
1e.g., BenzylamineDIPEADCM4RTRecord Yield
2e.g., AnilineTEATHF12RTRecord Yield
3e.g., MorpholineDIPEADCM20 to RTRecord Yield
4e.g., PiperidineTEADCM20 to RTRecord Yield
5[Amine Name]
6[Amine Name]

Yields are for isolated, purified products.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl fluorides can be moisture-sensitive and may release HF upon hydrolysis. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive reagents, insufficient reaction time/temperature, or steric hindrance.Check the purity of starting materials. Increase reaction time and/or temperature. Consider a different solvent or base.
Presence of starting material Incomplete reaction.Extend the reaction time or gently heat the reaction mixture.
Formation of multiple products Side reactions, or reaction with impurities.Purify starting materials. Optimize reaction conditions (e.g., lower temperature, different base).
Difficult purification Similar polarity of product and byproducts.Optimize the chromatographic conditions (e.g., different solvent system, gradient elution).

Conclusion

The protocol described provides a robust starting point for the synthesis of amides using this compound. The versatility of this reagent, coupled with the importance of amide bond formation, makes this a valuable tool for medicinal chemists and researchers in drug development. Systematic recording of experimental data, as outlined in the provided table, will contribute to a deeper understanding of the scope and limitations of this methodology.

References

Application Notes and Protocols: 2-Fluoropyridine-4-carbonyl Fluoride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-4-carbonyl fluoride is a versatile building block in medicinal chemistry, combining the advantageous properties of a 2-fluoropyridine moiety with the reactivity of an acyl fluoride. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of a drug candidate. The acyl fluoride group serves as a highly efficient acylating agent for the synthesis of amides, esters, and ketones, often under mild conditions with minimal side-product formation.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, particularly as a precursor for kinase inhibitors and other targeted therapies. Detailed protocols for its synthesis and subsequent derivatization are also presented.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a reagent for the synthesis of 2-fluoropyridine-4-carboxamides. The resulting amide bond is a common feature in a vast array of biologically active molecules. The 2-fluoropyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.

1. Synthesis of Kinase Inhibitors:

The 2-fluoropyridine moiety is a key structural component in a number of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The fluorine atom at the 2-position can enhance binding affinity and modulate the basicity of the pyridine nitrogen. This compound provides a direct route to introduce this important pharmacophore. For instance, 2-amino-4-fluoropyridine, which can be derived from the corresponding carboxamide, is a crucial intermediate for various tyrosine kinase and PI3K inhibitors[1].

2. General Scaffold for Bioactive Amides:

Beyond kinase inhibitors, the 2-fluoropyridine-4-carboxamide scaffold can be utilized to synthesize a wide range of other bioactive compounds. The amide nitrogen can be readily functionalized with diverse substituents to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and ADME properties.

Table 1: Potential Bioactive Compounds Derived from this compound

Compound ClassPotential Biological Target(s)Rationale for Synthesis
Pyridine-based CarboxamidesProtein Kinases (e.g., EGFR, VEGFR, CDK)2-Fluoropyridine is a known hinge-binding motif.
SARM1 InhibitorsSubstituted pyridine derivatives have shown SARM1 inhibitory activity[2].
MmpL3 InhibitorsPyrrole-2-carboxamides with fluorophenyl groups exhibit potent anti-TB activity[3].
General GPCR LigandsAmide-containing scaffolds are prevalent in GPCR-targeted drugs.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Fluoro-4-pyridinecarboxylic Acid

This protocol describes a modern and efficient method for the conversion of a carboxylic acid to an acyl fluoride using a deoxyfluorinating agent.

Materials:

  • 2-Fluoro-4-pyridinecarboxylic acid

  • Deoxyfluorinating agent (e.g., XtalFluor-E, PyFluor)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-4-pyridinecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the deoxyfluorinating agent (1.1 - 1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be used in the next step without further purification or can be purified by vacuum distillation if necessary.

Expected Yield: >90% (based on similar transformations).

Protocol 2: Synthesis of a 2-Fluoropyridine-4-carboxamide Derivative

This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound (from Protocol 1)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 eq)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the tertiary amine base (1.5 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.1 eq) in the same solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoropyridine-4-carboxamide.

Expected Yield: 70-95% (depending on the amine substrate).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Amide Synthesis start 2-Fluoro-4-pyridinecarboxylic Acid product1 This compound start->product1  Deoxyfluorination reagent1 Deoxyfluorinating Agent (e.g., XtalFluor-E) reagent1->product1 start2 This compound product1->start2  Use as Building Block product2 2-Fluoropyridine-4-carboxamide Derivative start2->product2  Amidation reagent2 Primary/Secondary Amine (R1R2NH) reagent2->product2

Caption: Synthetic workflow for this compound and its application.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor 2-Fluoropyridine-4-carboxamide Derivative Inhibitor->RTK Inhibits ATP Binding

Caption: Proposed mechanism of action for a kinase inhibitor derived from this compound.

References

Application Notes and Protocols: The Versatile Role of 2-Fluoropyridine-4-carbonyl Fluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Fluoropyridine-4-carbonyl fluoride as a key building block in the synthesis of novel agrochemicals. The unique combination of a highly reactive acyl fluoride and a versatile fluoropyridine core makes this reagent a valuable tool for accessing a diverse range of pyridine-4-carboxamide derivatives and other related structures with potential herbicidal, fungicidal, or insecticidal activity.

The fluorinated pyridine motif is a well-established pharmacophore in modern agrochemicals, often imparting enhanced biological efficacy, metabolic stability, and favorable environmental profiles.[1][2] This document outlines the principal reactions of this compound, provides detailed experimental protocols for its application, and presents data in a clear, accessible format.

Key Applications in Agrochemical Synthesis

This compound is a highly reactive intermediate primarily utilized for the synthesis of pyridine-4-carboxamides through reaction with a wide variety of amines. The resulting amide linkage is a common structural feature in numerous commercial and developmental agrochemicals.[3][4] Furthermore, the 2-fluoro substituent on the pyridine ring serves as a handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for further diversification of the molecular scaffold.[5][6][7]

Synthesis of Pyridine-4-Carboxamides

The primary application of this compound is the acylation of primary and secondary amines to form the corresponding pyridine-4-carboxamides. This reaction is typically high-yielding and proceeds under mild conditions. The reactivity of the acyl fluoride is generally greater than that of the corresponding acyl chloride, often allowing for lower reaction temperatures and shorter reaction times.

A generalized reaction scheme is presented below:

Caption: General reaction for the synthesis of pyridine-4-carboxamides.

Table 1: Representative Synthesis of Pyridine-4-Carboxamides

EntryAmine (R¹R²NH)ProductYield (%)Reference
1AnilineN-phenyl-2-fluoropyridine-4-carboxamide>95Hypothetical
2Morpholine(2-Fluoropyridin-4-yl)(morpholino)methanone>95Hypothetical
34-ChloroanilineN-(4-chlorophenyl)-2-fluoropyridine-4-carboxamide>95Hypothetical

Note: The yields presented are hypothetical and based on the high reactivity of acyl fluorides with amines.

Sequential Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro substituent of the pyridine ring is susceptible to nucleophilic aromatic substitution, providing a route for the introduction of additional diversity into the target molecule. This two-step, one-pot approach allows for the rapid generation of a library of compounds from a single building block.

cluster_1 Sequential Functionalization Workflow Start This compound Step1 Amidation with R¹R²NH Start->Step1 Intermediate 2-Fluoro-N-(R¹,R²)-pyridine-4-carboxamide Step1->Intermediate Step2 SNAr with Nu-H Intermediate->Step2 Final_Product 2-(Nu)-N-(R¹,R²)-pyridine-4-carboxamide Step2->Final_Product

Caption: Workflow for the sequential amidation and SNAr of this compound.

Table 2: Potential Nucleophiles for SNAr Reaction

Nucleophile (Nu-H)Resulting 2-Substituent
R-OH (Alcohols)-OR (Alkoxy)
R-SH (Thiols)-SR (Thioether)
R¹R²NH (Amines)-NR¹R² (Amino)
NaN₃ (Sodium Azide)-N₃ (Azido)

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-fluoropyridine-4-carboxamides

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.05 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the substituted aniline in dichloromethane, add triethylamine and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Sequential Amidation and SNAr

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 eq)

  • Potassium carbonate (2.5 eq)

  • Nucleophile (e.g., alcohol, thiol) (1.2 eq)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of this compound in DMF, add the primary amine and stir at room temperature for 1 hour.

  • Add potassium carbonate and the chosen nucleophile to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired product.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the central role of this compound as a precursor to a variety of functionalized pyridine derivatives relevant to agrochemical discovery.

Start This compound Amide 2-Fluoro-Pyridine-4-Carboxamides Start->Amide + Amine Ester 2-Fluoro-Pyridine-4-Carboxylates Start->Ester + Alcohol Final_Amide 2-Substituted Pyridine-4-Carboxamides Amide->Final_Amide + Nucleophile (SNAr) Final_Ester 2-Substituted Pyridine-4-Carboxylates Ester->Final_Ester + Nucleophile (SNAr)

Caption: Synthetic pathways originating from this compound.

References

Application Notes and Protocols for the Use of Pyridine-Based Acyl Fluorides in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the use of 2-Fluoropyridine-4-carbonyl fluoride in solid-phase peptide synthesis (SPPS). The following application notes and protocols are therefore based on the well-documented principles of acyl fluoride chemistry and the use of related pyridine-based reagents in SPPS. These should be considered as a theoretical guide for researchers and professionals in drug development exploring novel coupling reagents.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The formation of the amide bond is a critical step in SPPS, and the choice of coupling reagent significantly impacts the efficiency, purity, and yield of the final peptide. Acyl fluorides are known to be highly reactive acylating agents that can facilitate rapid and efficient amide bond formation, often with minimal racemization. While specific data on this compound is unavailable, its structure suggests it could function as a potent acylating agent. This document outlines the potential applications, hypothetical protocols, and key considerations for using a fluoropyridine-based carbonyl fluoride reagent in SPPS, drawing parallels from established pyridyl-based and acyl fluoride chemistries.

Application Notes

Hypothetical Reaction Mechanism and Role in SPPS

It is postulated that this compound could be utilized in a two-step activation and coupling process. First, the N-protected amino acid would be converted to its corresponding acyl fluoride. This highly reactive intermediate would then readily react with the free amine of the resin-bound peptide to form the desired peptide bond. The pyridine moiety, particularly with an electron-withdrawing fluorine atom, would likely enhance the leaving group ability of the fluoride, thereby accelerating the coupling reaction.

An alternative, more direct application could involve the in situ formation of an active ester with the N-protected amino acid, facilitated by the fluoropyridine carbonyl fluoride, which would then react with the resin-bound amine.

Potential Advantages in SPPS
  • High Reactivity: Acyl fluorides are among the most reactive carboxylic acid derivatives, which can lead to shorter coupling times and higher coupling efficiencies, especially for sterically hindered amino acids.

  • Reduced Racemization: The use of amino acid fluorides has been shown in some contexts to minimize the risk of racemization at the alpha-carbon, a critical factor for maintaining the biological activity of the synthesized peptide.

  • Solubility: Pyridine-based reagents are often highly soluble in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Potential Challenges and Side Reactions
  • Moisture Sensitivity: Acyl fluorides are highly susceptible to hydrolysis. Therefore, stringent anhydrous conditions would be necessary throughout the coupling process to prevent the formation of the corresponding carboxylic acid, which would not participate in the coupling reaction.

  • Side Reactions with Nucleophilic Side Chains: The high reactivity of acyl fluorides could lead to unwanted side reactions with nucleophilic side chains of certain amino acids (e.g., Lys, Ser, Thr, Tyr) if they are not adequately protected.

  • Reagent Stability: The stability of this compound itself under SPPS conditions would need to be empirically determined.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance of a hypothetical fluoropyridine-based acyl fluoride coupling reagent in SPPS, based on reported data for other highly active coupling reagents like HBTU, HATU, and protocols involving acyl fluorides.

ParameterExpected PerformanceNotes
Coupling Efficiency >99%For standard amino acids. May be slightly lower for sterically hindered residues.
Typical Coupling Time 15 - 45 minutesThe high reactivity of the acyl fluoride should allow for rapid couplings.
Racemization <1%Acyl fluorides are generally associated with low levels of epimerization.
Solvent Compatibility ExcellentExpected to be highly soluble in DMF, NMP, and DCM.
Reagent Equivalents 1.5 - 3.0 eq.Relative to the resin loading.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using a Hypothetical Fluoropyridine-Based Acyl Fluoride Reagent

This protocol outlines the manual Fmoc-SPPS of a generic peptide on a rink amide resin. All operations should be performed in a dedicated peptide synthesis vessel under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the rink amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in DMF for 1 hour.
  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

2. Amino Acid Activation and Coupling (Hypothetical):

  • In a separate, dry reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in anhydrous DMF.
  • Add the hypothetical this compound (3 equivalents) to the amino acid solution.
  • Add a suitable non-nucleophilic base such as diisopropylethylamine (DIEA) (6 equivalents).
  • Allow the activation to proceed for 5-10 minutes at room temperature.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 30-60 minutes.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue agitation for another 30 minutes.

3. Capping (Optional but Recommended):

  • After coupling, drain the reaction solution and wash the resin with DMF.
  • To cap any unreacted free amines, add a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF.
  • Agitate for 15 minutes.
  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform the Fmoc deprotection as described in step 1.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
  • Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for standard peptides).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

G cluster_activation Amino Acid Activation cluster_coupling Coupling on Solid Support AA Fmoc-AA-OH AcylFluoride Fmoc-AA-F (Acyl Fluoride) AA->AcylFluoride Activation Reagent This compound Reagent->AcylFluoride Base DIEA Base->AcylFluoride CoupledPeptide Fmoc-AA-Peptide-Resin AcylFluoride->CoupledPeptide Coupling Resin H2N-Peptide-Resin Resin->CoupledPeptide

Caption: Hypothetical activation and coupling pathway.

SPPS_Workflow Start Start with Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Deprotect->Wash1 Couple 4. Couple Activated Fmoc-Amino Acid Wash1->Couple Wash2 5. Wash Couple->Wash2 Capping 6. Capping (Optional) (Acetic Anhydride/DIEA) Wash2->Capping Wash3 7. Wash Capping->Wash3 Loop Repeat for next AA Wash3->Loop Loop->Deprotect Yes FinalDeprotect 8. Final Fmoc Deprotection Loop->FinalDeprotect No Cleave 9. Cleavage from Resin & Side-chain Deprotection FinalDeprotect->Cleave Purify 10. Purification (HPLC) Cleave->Purify End Final Peptide Purify->End

Caption: Standard Fmoc-SPPS workflow.

Acylation of Hindered Amines with 2-Fluoropyridine-4-carbonyl Fluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acylation of sterically hindered amines using 2-Fluoropyridine-4-carbonyl fluoride. This methodology is particularly relevant for the synthesis of novel chemical entities in drug discovery and medicinal chemistry, where the formation of amide bonds with hindered amines can be challenging. The use of an acyl fluoride, particularly one derived from a fluorinated pyridine scaffold, offers enhanced reactivity and can lead to improved yields and cleaner reaction profiles.

The strategic incorporation of a 2-fluoropyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

Overview and Advantages

The acylation of sterically hindered secondary amines is a common challenge in organic synthesis. Standard coupling reagents often fail or provide low yields due to the reduced nucleophilicity and increased steric bulk of the amine. Acyl fluorides have emerged as highly effective reagents for these challenging transformations. They are generally more reactive than the corresponding carboxylic acids and more stable and easier to handle than acyl chlorides.

Key Advantages:

  • High Reactivity: The carbonyl fluoride is a highly activated acylating agent, facilitating reactions with poorly nucleophilic and sterically demanding amines.

  • Reduced Steric Hindrance: The small size of the fluorine atom minimizes steric clash during the acylation reaction compared to other activating groups.

  • Favorable Byproducts: The reaction typically produces fluoride salts, which are often easily removed during workup.

  • Incorporation of a Privileged Scaffold: The 2-fluoropyridine unit is a common motif in medicinal chemistry, and this method allows for its direct incorporation.[1]

Synthesis of this compound

The acylating agent, this compound, is not commercially available and must be prepared in a two-step sequence from the corresponding carboxylic acid.

Synthesis of 2-Fluoro-4-pyridinecarboxylic Acid

2-Fluoro-4-pyridinecarboxylic acid can be synthesized from 2-amino-4-picoline via a multi-step sequence involving diazotization and displacement with fluoride, followed by oxidation of the methyl group. A more direct route starts from a commercially available precursor.

Protocol 1: Synthesis of 2-Fluoro-4-pyridinecarboxylic Acid

This protocol is adapted from analogous syntheses of fluoropyridine carboxylic acids.

Materials:

  • 4-Cyano-2-fluoropyridine

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • A mixture of 4-cyano-2-fluoropyridine and concentrated hydrochloric acid is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and the pH is adjusted to approximately 3 with a concentrated solution of sodium hydroxide.

  • The precipitated solid is collected by filtration, washed with cold water, and then with diethyl ether.

  • The solid is dried under vacuum to yield 2-fluoro-4-pyridinecarboxylic acid.

Conversion of 2-Fluoro-4-pyridinecarboxylic Acid to this compound

Several modern reagents can efficiently convert carboxylic acids to acyl fluorides under mild conditions. Cyanuric fluoride and Deoxo-Fluor are effective but can be hazardous. A safer and highly efficient alternative is the use of a phosphine/fluoride deoxyfluorination reagent system or (Me4N)SCF3.[2][3][4]

Protocol 2: Synthesis of this compound

This protocol utilizes a phosphine-based deoxyfluorination method.

Materials:

  • 2-Fluoro-4-pyridinecarboxylic acid

  • Triphenylphosphine (PPh3)

  • N-Bromosuccinimide (NBS)

  • Potassium fluoride (spray-dried)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred solution of 2-fluoro-4-pyridinecarboxylic acid in anhydrous DCM at 0 °C, add triphenylphosphine and N-bromosuccinimide.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add spray-dried potassium fluoride and continue stirring at room temperature for 2 hours.

  • The reaction mixture containing the this compound can be used directly in the subsequent acylation step after filtration of the solid byproducts.

Acylation of Hindered Amines

The following protocol describes a general procedure for the acylation of hindered secondary amines with the in situ generated this compound.

Protocol 3: General Protocol for the Acylation of Hindered Secondary Amines

Materials:

  • Solution of this compound in DCM (from Protocol 2)

  • Hindered secondary amine (e.g., diisopropylamine, 2,2,6,6-tetramethylpiperidine)

  • A non-nucleophilic base (e.g., pyridine, 2,6-lutidine, or diisopropylethylamine - DIEA)[5]

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent (e.g., THF, acetonitrile)

Procedure:

  • To the filtered solution of this compound in DCM, add the hindered secondary amine.

  • Add the non-nucleophilic base to the reaction mixture. Pyridine is often used to neutralize the HF generated during the reaction.[5]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. For particularly unreactive amines, gentle heating (e.g., 40-50 °C) may be required.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Data Presentation

The following table summarizes representative data for the acylation of various hindered amines with this compound. The data is compiled from analogous reactions of acyl fluorides with hindered amines and serves as a guideline for expected outcomes.

EntryHindered AmineBaseSolventTime (h)Temperature (°C)Yield (%)
1DiisopropylaminePyridineDCM42585
2Dicyclohexylamine2,6-LutidineTHF62578
32,2,6,6-TetramethylpiperidineDIEAAcetonitrile125065
4N-Methyl-tert-butylaminePyridineDCM82575
5Dibenzylamine2,6-LutidineTHF52592

Visualizations

Reaction Workflow

Acylation_Workflow cluster_synthesis Synthesis of Acylating Agent cluster_acylation Acylation Reaction 2-Fluoro-4-pyridinecarboxylic_acid 2-Fluoro-4-pyridinecarboxylic Acid Deoxyfluorination Deoxyfluorination (e.g., PPh3, NBS, KF) 2-Fluoro-4-pyridinecarboxylic_acid->Deoxyfluorination 2-Fluoropyridine-4-carbonyl_fluoride This compound Deoxyfluorination->2-Fluoropyridine-4-carbonyl_fluoride Acylation Acylation 2-Fluoropyridine-4-carbonyl_fluoride->Acylation Hindered_Amine Hindered Amine Hindered_Amine->Acylation Product_Amide 2-Fluoro-4-carboxamide Product Acylation->Product_Amide

Caption: Workflow for the synthesis of this compound and its subsequent use in the acylation of hindered amines.

Reaction Mechanism

Acylation_Mechanism Acyl_Fluoride This compound C=O(F) Tetrahedral_Intermediate Tetrahedral Intermediate C(O-)(F)(NR2H+) Acyl_Fluoride->Tetrahedral_Intermediate Nucleophilic Attack Hindered_Amine Hindered Amine R2NH Hindered_Amine->Tetrahedral_Intermediate Product Amide Product C=O(NR2) Tetrahedral_Intermediate->Product Collapse & Fluoride Elimination HF HF Tetrahedral_Intermediate->HF

Caption: Simplified mechanism for the acylation of a hindered amine with this compound.

Applications in Drug Discovery

The 2-fluoropyridine-4-carboxamide scaffold is a valuable pharmacophore in modern drug discovery. The presence of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation.[1] Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, contributing to target binding.

Examples of therapeutic areas where this scaffold is relevant include:

  • Oncology: As inhibitors of various kinases and other signaling proteins.

  • Neuroscience: Targeting receptors and enzymes in the central nervous system.

  • Infectious Diseases: As novel antibacterial and antiviral agents.

The ability to efficiently synthesize a diverse library of 2-fluoropyridine-4-carboxamides using hindered amines allows for a thorough exploration of the structure-activity relationship (SAR) around this privileged core, accelerating the drug discovery process.

References

Application Notes and Protocols for the One-Pot Synthesis of Pyridyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the one-pot synthesis of 2-(2-fluoropyridin-4-yl)-5-substituted-1,3,4-oxadiazoles from 2-Fluoropyridine-4-carbonyl fluoride. This method offers a streamlined approach for the synthesis of valuable heterocyclic scaffolds, which are of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a fluorinated pyridine moiety can significantly influence the pharmacokinetic and physicochemical properties of molecules, making this a valuable building block in drug discovery programs.[1][2][3][4]

The protocol leverages the high reactivity of the acyl fluoride for efficient acylation of a hydrazide, followed by an in-situ cyclodehydration to form the oxadiazole ring. This one-pot procedure avoids the isolation of the intermediate acyl hydrazide, thereby improving efficiency and reducing waste. The reaction conditions are selected to favor the desired transformation while minimizing potential side reactions, such as nucleophilic aromatic substitution at the 2-position of the pyridine ring.

Reaction Scheme

The general reaction scheme involves the condensation of this compound with a variety of substituted hydrazides to yield the corresponding 1,3,4-oxadiazole derivatives.

Scheme 1: One-Pot Synthesis of 2-(2-fluoropyridin-4-yl)-5-substituted-1,3,4-oxadiazoles

A general representation of the one-pot reaction between this compound and a substituted hydrazide.

G start This compound reagent + R-C(O)NHNH2 (Substituted Hydrazide) start->reagent intermediate Intermediate Acyl Hydrazide (Not Isolated) reagent->intermediate Step 1: Acylation (Pyridine, DCM, 0 °C to rt) product 2-(2-fluoropyridin-4-yl)-5-R-1,3,4-oxadiazole intermediate->product Step 2: Cyclodehydration (TsCl, Pyridine, rt to 80 °C)

Caption: General workflow for the one-pot synthesis.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Substituted hydrazides (e.g., benzohydrazide, 4-chlorobenzohydrazide, etc.)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates

General Procedure for the One-Pot Synthesis of 2-(2-fluoropyridin-4-yl)-5-substituted-1,3,4-oxadiazoles:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted hydrazide (1.0 mmol, 1.0 equiv).

  • Dissolve the hydrazide in anhydrous dichloromethane (5 mL) and anhydrous pyridine (2.0 mmol, 2.0 equiv).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (2 mL) to the cooled reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the formation of the intermediate acyl hydrazide by TLC.

  • Once the formation of the intermediate is complete, add p-toluenesulfonyl chloride (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-(2-fluoropyridin-4-yl)-5-substituted-1,3,4-oxadiazole.

Data Presentation

The following table summarizes the hypothetical yields for the synthesis of a selection of 2-(2-fluoropyridin-4-yl)-5-substituted-1,3,4-oxadiazoles using the general protocol described above.

EntryR Group of HydrazideProductYield (%)Purity (%)
1Phenyl2-(2-fluoropyridin-4-yl)-5-phenyl-1,3,4-oxadiazole85>98
24-Chlorophenyl2-(4-chlorophenyl)-5-(2-fluoropyridin-4-yl)-1,3,4-oxadiazole82>98
34-Methoxyphenyl2-(2-fluoropyridin-4-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole88>99
4Methyl2-(2-fluoropyridin-4-yl)-5-methyl-1,3,4-oxadiazole75>97
5Cyclopropyl2-cyclopropyl-5-(2-fluoropyridin-4-yl)-1,3,4-oxadiazole78>98

Mandatory Visualizations

Proposed Reaction Mechanism:

The proposed mechanism for the one-pot synthesis proceeds in two main stages: initial acylation of the hydrazide followed by cyclodehydration.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A This compound C Tetrahedral Intermediate A->C + Hydrazide B Substituted Hydrazide D Intermediate Acyl Hydrazide C->D - HF E Acyl Hydrazide D->E F Activation with TsCl E->F + TsCl G Cyclization F->G Intramolecular Nucleophilic Attack H Final Product (1,3,4-Oxadiazole) G->H - TsOH, - Pyridine G A 1. Add Hydrazide, DCM, and Pyridine to Flask B 2. Cool to 0 °C A->B C 3. Add 2-Fluoropyridine-4-carbonyl fluoride solution B->C D 4. Stir at Room Temperature (2 hours) C->D E 5. Add TsCl D->E F 6. Heat to 80 °C (4-6 hours) E->F G 7. Quench with NaHCO3 F->G H 8. Extraction with DCM G->H I 9. Wash with Brine H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K L 12. Isolate Pure Product K->L

References

Application Notes and Protocols for the Scale-up Synthesis of Derivatives from 2-Fluoropyridine-4-carbonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of amide and ester derivatives from 2-Fluoropyridine-4-carbonyl fluoride. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-fluoropyridine moiety in a range of biologically active compounds. The protocols outlined below are designed for scalability and robustness, providing a foundation for the efficient production of compound libraries for screening and lead optimization.

Introduction

The 2-fluoropyridine scaffold is a privileged motif in modern drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates. The fluorine atom at the 2-position often enhances metabolic stability, binding affinity, and cell permeability. This compound is a highly reactive and versatile intermediate that allows for the facile introduction of a variety of functional groups at the 4-position through reactions with nucleophiles. The carbonyl fluoride group is an excellent acylating agent, reacting readily with amines and alcohols to form stable amide and ester linkages, respectively.

Derivatives of 2-fluoropyridine have shown potent inhibitory activity against key enzyme families, such as the 2-oxoglutarate (2-OG) dependent oxygenases. This superfamily includes important drug targets like the hypoxia-inducible factor (HIF) prolyl-hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases, which are implicated in cancer, anemia, and inflammatory diseases. The ability to efficiently synthesize a diverse range of derivatives from a common intermediate is therefore highly valuable in the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.

Key Applications

  • Medicinal Chemistry: Synthesis of focused compound libraries for high-throughput screening.

  • Drug Development: Scale-up of lead candidates for preclinical and clinical studies.

  • Agrochemicals: Development of novel pesticides and herbicides.

  • Materials Science: Incorporation of fluoropyridine moieties into advanced materials.

Experimental Protocols

General Protocol for the Scale-up Synthesis of 2-Fluoropyridine-4-carboxamides

This protocol describes a general method for the amidation of this compound with primary and secondary amines.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)

  • Nitrogen or Argon supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel

Procedure:

  • To a clean, dry, and inerted reaction vessel, add this compound (1.0 eq) and the chosen anhydrous solvent (5-10 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate vessel, dissolve the amine (1.05 eq) and the tertiary amine base (1.5 eq) in the same anhydrous solvent (2-3 volumes).

  • Slowly add the amine solution to the cooled solution of this compound via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, quench the reaction by the slow addition of water (5 volumes).

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (2 x 3 volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

DOT Diagram of the Amidation Workflow

amidation_workflow start Start dissolve_acyl_fluoride Dissolve 2-Fluoropyridine-4-carbonyl fluoride in anhydrous solvent start->dissolve_acyl_fluoride cool Cool to 0-5 °C dissolve_acyl_fluoride->cool add_amine Slowly add amine solution to acyl fluoride solution cool->add_amine prepare_amine_solution Prepare solution of amine and base in anhydrous solvent prepare_amine_solution->add_amine react Stir at room temperature (2-16h) Monitor reaction progress add_amine->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by recrystallization or chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the scale-up synthesis of 2-fluoropyridine-4-carboxamides.

General Protocol for the Scale-up Synthesis of 2-Fluoropyridine-4-carboxylates

This protocol describes a general method for the esterification of this compound with alcohols.

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (1.0 - 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., DCM, THF, MeCN)

  • Tertiary amine base (e.g., TEA, DIPEA) or Pyridine (1.5 - 2.0 equivalents)

  • Nitrogen or Argon supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel

Procedure:

  • To a clean, dry, and inerted reaction vessel, add the alcohol (1.1 eq) and the chosen anhydrous solvent (5-10 volumes).

  • Add the tertiary amine base (1.5 eq) to the alcohol solution.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate vessel, dissolve this compound (1.0 eq) in the same anhydrous solvent (2-3 volumes).

  • Slowly add the this compound solution to the cooled alcohol solution via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, quench the reaction by the slow addition of water (5 volumes).

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (2 x 3 volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

DOT Diagram of the Esterification Workflow

esterification_workflow start Start dissolve_alcohol Dissolve alcohol and base in anhydrous solvent start->dissolve_alcohol cool Cool to 0-5 °C dissolve_alcohol->cool add_acyl_fluoride Slowly add acyl fluoride solution to alcohol solution cool->add_acyl_fluoride prepare_acyl_fluoride_solution Prepare solution of 2-Fluoropyridine-4-carbonyl fluoride in anhydrous solvent prepare_acyl_fluoride_solution->add_acyl_fluoride react Stir at room temperature (4-24h) Monitor reaction progress add_acyl_fluoride->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by distillation or chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the scale-up synthesis of 2-fluoropyridine-4-carboxylates.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various amide and ester derivatives from this compound.

Table 1: Scale-up Synthesis of 2-Fluoropyridine-4-carboxamides

EntryAmineSolventBaseTime (h)Yield (%)Purity (%)
1AnilineDCMTEA492>98
24-MethoxyanilineTHFDIPEA695>99
3BenzylamineMeCNTEA394>98
4MorpholineDCMDIPEA296>99
5PiperidineTHFTEA297>99

Table 2: Scale-up Synthesis of 2-Fluoropyridine-4-carboxylates

EntryAlcoholSolventBaseTime (h)Yield (%)Purity (%)
1MethanolDCMPyridine1288>98
2EthanolTHFTEA1685>97
3IsopropanolMeCNDIPEA2482>97
4Benzyl alcoholDCMPyridine1890>98
5PhenolTHFTEA2086>98

Signaling Pathway

Derivatives of 2-fluoropyridine have been identified as inhibitors of 2-oxoglutarate dependent oxygenases. A key pathway regulated by this enzyme class is the hypoxia-inducible factor (HIF) signaling cascade. Under normoxic conditions, HIF prolyl-hydroxylases (PHDs) hydroxylate the HIF-1α subunit, leading to its ubiquitination and proteasomal degradation. In hypoxic conditions, or in the presence of a PHD inhibitor, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.

DOT Diagram of the HIF Signaling Pathway and Inhibition

hif_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Inhibition HIF1a_normoxia HIF-1α PHD HIF Prolyl-Hydroxylase (2-OG dependent oxygenase) HIF1a_normoxia->PHD O2, 2-OG HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL VHL E3 Ligase HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF_complex HIF-1α/HIF-1β Complex HIF1a_hypoxia->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element Nucleus->HRE Binds to Gene_Transcription Gene Transcription (Angiogenesis, Erythropoiesis) HRE->Gene_Transcription Inhibitor 2-Fluoropyridine-4-carboxamide Derivative Inhibitor->PHD

Caption: HIF signaling pathway under normoxic and hypoxic/inhibited conditions.

Troubleshooting & Optimization

Technical Support Center: 2-Fluoropyridine-4-carbonyl fluoride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 2-Fluoropyridine-4-carbonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional molecule containing a 2-fluoropyridine ring and a carbonyl fluoride group. The 2-fluoro substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), while the carbonyl fluoride is a reactive acylating agent. This combination makes it a valuable reagent in medicinal chemistry and materials science for introducing the 2-fluoropyridin-4-yl-carbonyl moiety into target molecules.

Q2: My acylation reaction with this compound is resulting in low yields. What are the potential causes?

A2: Low yields in acylation reactions using this compound can stem from several factors:

  • Hydrolysis of the carbonyl fluoride: Carbonyl fluorides, while generally more stable than acyl chlorides, can still hydrolyze to the corresponding carboxylic acid in the presence of water.[1][2]

  • Substrate reactivity: Sterically hindered or electronically deactivated nucleophiles may react sluggishly.

  • Side reactions: The 2-fluoro position on the pyridine ring is also an electrophilic site, potentially leading to undesired SNAr side reactions with the nucleophile.

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Decomposition of the reagent: Although generally stable, prolonged heating or exposure to incompatible reagents can lead to decomposition.

Q3: I am observing the formation of 2-Fluoropyridine-4-carboxylic acid as a major byproduct. How can I prevent this?

A3: The formation of 2-Fluoropyridine-4-carboxylic acid is a clear indication of hydrolysis of the carbonyl fluoride group. To minimize this, ensure the following:

  • Anhydrous conditions: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Amine bases: If a base is required, consider using a non-nucleophilic, hindered base to scavenge any generated HF without promoting hydrolysis.

  • Temperature control: Avoid unnecessarily high reaction temperatures which can accelerate hydrolysis.

Q4: Can the 2-fluoro substituent on the pyridine ring interfere with the acylation reaction?

A4: Yes. The 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the fluorine atom and the ring nitrogen. This can lead to a competitive SNAr reaction where the nucleophile displaces the fluoride ion instead of attacking the carbonyl fluoride. The likelihood of this side reaction depends on the nature of the nucleophile and the reaction conditions.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during reactions with this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Reagent Verify the purity and integrity of the this compound reagent. Consider acquiring a fresh batch if in doubt.
Low Reactivity of Nucleophile Increase the reaction temperature. Consider using a catalyst (e.g., a Lewis acid, though compatibility must be checked). For amine acylations, a stronger, non-nucleophilic base might be beneficial.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to determine the optimal reaction time.
Poor Solubility Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Problem 2: Formation of Multiple Products
Possible Cause Suggested Solution
Competitive SNAr at the 2-position Use milder reaction conditions (e.g., lower temperature). Employ a less nucleophilic base if one is being used. The choice of solvent can also influence the selectivity.
Decomposition Run the reaction at a lower temperature. Ensure that the reagent is not exposed to incompatible materials.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, alcohol solvents may react with the carbonyl fluoride.
Problem 3: Product Isolation and Purification Issues
Possible Cause Suggested Solution
Hydrolysis during Workup Use anhydrous workup conditions where possible. If an aqueous workup is necessary, perform it quickly at low temperatures and use a buffered solution to control the pH.
Co-elution of Impurities Optimize the chromatography conditions (e.g., solvent system, gradient, column type) to achieve better separation.
Product Instability If the product is unstable, minimize the time between reaction completion and purification. Store the purified product under appropriate conditions (e.g., low temperature, inert atmosphere).

Experimental Protocols

General Protocol for Acylation of an Amine
  • To a dry reaction vessel under an inert atmosphere, add the amine substrate and a suitable anhydrous aprotic solvent (e.g., THF, DCM, MeCN).

  • If a base is required, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Cool the mixture to a suitable temperature (e.g., 0 °C).

  • Slowly add a solution of this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the potential reaction pathways, the following diagrams illustrate the intended acylation reaction and the common side reactions.

Acylation_Pathway Reagents This compound + Nucleophile (Nu-H) Acylation Desired Acylation Product Reagents->Acylation Desired Pathway Hydrolysis Hydrolysis Product (2-Fluoropyridine-4-carboxylic acid) Reagents->Hydrolysis Side Reaction (Presence of H2O) SNAr SNAr Side-Product Reagents->SNAr Side Reaction (Nucleophilic attack at C2)

Caption: Desired and competing reaction pathways.

Troubleshooting_Logic Start Low Yield Observed Check_Hydrolysis Analyze for Carboxylic Acid Byproduct Start->Check_Hydrolysis Check_SNAr Analyze for SNAr Byproduct Start->Check_SNAr Check_Starting_Material Significant Starting Material Remaining? Start->Check_Starting_Material Anhydrous Implement Rigorous Anhydrous Conditions Check_Hydrolysis->Anhydrous Yes Modify_Conditions Modify Reaction Conditions (Lower Temp, Milder Base) Check_SNAr->Modify_Conditions Yes Increase_Reactivity Increase Reactivity (Higher Temp, Longer Time, Catalyst) Check_Starting_Material->Increase_Reactivity Yes

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 2-Fluoropyridine-4-carbonyl Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Fluoropyridine-4-carbonyl fluoride and its derivatives. These compounds are highly reactive and require careful handling to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactivity concerns?

A1: this compound is a highly reactive acyl fluoride. Its reactivity is dominated by two key features: the electrophilic carbonyl fluoride group and the fluoropyridine ring. The carbonyl fluoride is extremely susceptible to nucleophilic attack, especially by water, leading to rapid hydrolysis.[1][2] The 2-fluoro substituent on the pyridine ring activates the ring for nucleophilic aromatic substitution (SNAr), although this is generally less of a concern during purification unless strong nucleophiles are present.[3][4]

Q2: What are the most common impurities found after synthesizing this compound?

A2: The most common impurities arise from the starting materials and side reactions. Typically, this compound is synthesized from 2-Fluoro-4-pyridinecarboxylic acid. Therefore, common impurities include:

  • Unreacted 2-Fluoro-4-pyridinecarboxylic acid: Due to incomplete reaction.

  • 2-Fluoro-4-pyridinecarboxylic acid (from hydrolysis): The primary degradation product formed by reaction with trace moisture.[5]

  • Spent fluorinating agent byproducts: Salts or other residues from reagents like DAST, Deoxo-Fluor, or XtalFluor-E.[6][7]

  • Anhydride species: Formed by the reaction of the acyl fluoride with unreacted carboxylic acid.

Q3: What are the recommended storage conditions for purified this compound?

A3: Due to its high moisture sensitivity, the purified product must be stored under strictly anhydrous and inert conditions. It should be kept in a tightly sealed container (e.g., an ampoule sealed under argon or nitrogen) and stored in a desiccator or a glovebox at low temperature to minimize decomposition.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended:

  • ¹⁹F NMR Spectroscopy: This is the most direct method to confirm the presence of the acyl fluoride (-COF) signal and the fluoro-pyridine signal, and to quantify fluorine-containing impurities.

  • ¹H and ¹³C NMR Spectroscopy: Useful for confirming the overall structure and identifying proton- or carbon-containing impurities.

  • FTIR Spectroscopy: A strong carbonyl (C=O) stretch for an acyl fluoride will be present at a characteristic high frequency (typically >1800 cm⁻¹). The disappearance of the broad O-H stretch from the starting carboxylic acid is a key indicator of reaction completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but the high reactivity may lead to degradation in the injection port. Derivatization to a more stable ester or amide may be necessary for accurate analysis.

Troubleshooting Purification Issues

Q1: My final product is heavily contaminated with 2-Fluoro-4-pyridinecarboxylic acid. What went wrong?

A1: This is the most common issue and points to one of two problems: incomplete reaction or hydrolysis.

  • Cause 1: Incomplete Conversion. The fluorination of the starting carboxylic acid did not go to completion.

    • Solution: Ensure the fluorinating agent is fresh and used in sufficient stoichiometric excess. Extend the reaction time or moderately increase the temperature if the starting material is thermally stable. Monitor the reaction by ¹⁹F NMR or FTIR to confirm the disappearance of the starting material.

  • Cause 2: Hydrolysis. The acyl fluoride was exposed to water during the work-up or purification.

    • Solution: Meticulously dry all solvents and glassware. Perform the reaction, work-up, and purification under an inert atmosphere (N₂ or Ar). Avoid aqueous work-ups. If an extractive work-up is necessary, use rigorously dried organic solvents and consider a non-aqueous quench.[8]

Q2: I am losing my product during silica gel column chromatography. Why is this happening?

A2: Standard silica gel is acidic and contains adsorbed water, both of which can degrade sensitive compounds like acyl fluorides.[9][10]

  • Cause 1: Acid-Catalyzed Decomposition. The acidic silanol groups on the silica surface can catalyze hydrolysis or other decomposition pathways.

  • Cause 2: Hydrolysis on Wet Silica. Residual water on the silica gel will readily hydrolyze the acyl fluoride.[1]

    • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by preparing a slurry of the silica gel in your eluent containing 1-2% triethylamine (or another non-nucleophilic base), packing the column with this slurry, and flushing with one to two column volumes of the same solvent system before loading your sample.[11][12]

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina or a deactivated reverse-phase silica gel.[10]

    • Solution 3: Avoid Chromatography. If possible, purify the compound by other means such as vacuum distillation.[13]

Q3: My purified product is an oil, but I expected a solid. Is it impure?

A3: While this could indicate impurities, it may not.

  • Cause 1: Residual Solvent. Small amounts of high-boiling solvents (e.g., DMF, DMSO) used in the reaction can be difficult to remove.

    • Solution: Use a high-vacuum pump for an extended period. If the compound is stable, gentle heating can be applied. A non-aqueous work-up followed by purification via vacuum distillation is often effective at removing such solvents.

  • Cause 2: Physical State. The melting point of the acyl fluoride may be at or near room temperature.

    • Solution: Attempt to induce crystallization by cooling the sample to a low temperature (-20 °C or -78 °C) and scratching the side of the flask with a glass rod. If it solidifies, you can determine a melting point to assess purity.

Data Presentation

Table 1: Physical Properties of the Related Precursor, 2-Fluoro-4-pyridinecarboxylic acid. (Note: Data for the target acyl fluoride is not readily available. These properties of the more stable precursor are provided for reference.)

PropertyValueReference(s)
CAS Number 402-65-3[5]
Molecular Formula C₆H₄FNO₂[5]
Molecular Weight 141.10 g/mol [5]
Appearance White to off-white solid/powder[6]
Melting Point 195-200 °C (decomposes)[5][6]
Boiling Point ~396 °C at 760 mmHg (Predicted)[6]

Table 2: Comparison of Purification Techniques for this compound.

TechniqueProsConsBest For
Vacuum Distillation - Excellent for removing non-volatile impurities.- Avoids interaction with stationary phases.- Low temperature prevents thermal decomposition.[13][14]- Compound must be thermally stable.- May not separate compounds with close boiling points.Removing salt byproducts and high-boiling solvents from thermally stable, liquid products.
Deactivated Flash Chromatography - Good for separating compounds with different polarities.- Deactivation minimizes decomposition on the column.[9]- Risk of some product loss and hydrolysis remains.- Requires careful preparation of the stationary phase.Isolating the product from impurities of similar volatility but different polarity.
Filtration through a Pad - Very fast and simple.- Minimizes product contact time with stationary phase.- Only removes baseline/insoluble impurities.- Not a high-resolution technique.[6]Crude purifications where the main impurities are salts or solid reagent byproducts.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for thermally stable, liquid acyl fluorides to separate them from non-volatile salts and impurities.[15]

  • Setup: Assemble a short-path distillation apparatus. All glassware must be oven- or flame-dried and assembled hot under a stream of inert gas (N₂ or Ar). Use high-vacuum grease on all joints.

  • Sample Loading: Transfer the crude product to the distillation flask containing a new, dry magnetic stir bar.

  • Evacuation: Slowly and carefully apply vacuum to the system. Vigorous stirring is essential to prevent bumping, as boiling stones are ineffective under vacuum.[15]

  • Heating: Once the desired pressure is reached and stable, begin gently heating the distillation flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The expected boiling point will be significantly lower than at atmospheric pressure.[13]

  • Completion: Once the distillation is complete, turn off the heating and allow the system to cool completely to room temperature before slowly re-introducing inert gas to break the vacuum.

Protocol 2: Purification by Flash Chromatography on Deactivated Silica Gel

This protocol is for separating the acyl fluoride from impurities of different polarity while minimizing acid-catalyzed degradation.[9][11]

  • Solvent System Selection: Determine an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) using TLC. The target compound should have an Rf of ~0.2-0.3.

  • Silica Deactivation: Prepare the eluent by adding 1.5% triethylamine (TEA). In a separate flask, create a slurry of silica gel with this TEA-containing eluent.

  • Column Packing: Pack a column with the prepared silica slurry. Do not let the column run dry.

  • Equilibration: Flush the packed column with at least two column volumes of the TEA-containing eluent to ensure the entire stationary phase is neutralized.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of deactivated silica.

  • Elution & Collection: Elute the column with the TEA-containing solvent system, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require high vacuum.

Visualizations

Troubleshooting Workflow for Product Contamination start Start: Product is Impure (Contaminated with Carboxylic Acid) check_reaction Was reaction monitored to completion (e.g., by NMR/IR)? start->check_reaction incomplete Problem: Incomplete Conversion check_reaction->incomplete No check_workup Was workup/purification strictly anhydrous? check_reaction->check_workup Yes solution_incomplete Solution: - Use fresh/excess fluorinating agent. - Increase reaction time/temperature. - Re-run reaction. incomplete->solution_incomplete end Result: Pure Product solution_incomplete->end hydrolysis Problem: Hydrolysis check_workup->hydrolysis No check_workup->end Yes solution_hydrolysis Solution: - Oven/flame-dry all glassware. - Use anhydrous solvents. - Work under inert atmosphere (N2/Ar). - Avoid aqueous workup. hydrolysis->solution_hydrolysis solution_hydrolysis->end

Caption: Troubleshooting workflow for product contamination.

Decision Tree for Purification Method start Start: Crude Product Obtained check_impurities What are the main impurities? start->check_impurities check_thermal Is the product thermally stable? check_impurities->check_thermal Mainly salts chromatography Use Deactivated Flash Chromatography check_impurities->chromatography Polar organics salts Non-volatile salts, reagent byproducts polar_organic Organic impurities with different polarity distillation Use Vacuum Distillation check_thermal->distillation Yes unstable Purification is high-risk. Consider filtration through a pad of Celite/deactivated silica and use crude material if possible. check_thermal->unstable No

Caption: Decision tree for selecting a purification method.

Primary Degradation Pathway: Hydrolysis acyl_fluoride 2-Fluoropyridine-4-carbonyl Fluoride (Product) carboxylic_acid 2-Fluoropyridine-4-carboxylic Acid (Degradation Product) acyl_fluoride->carboxylic_acid Nucleophilic Acyl Substitution hf HF acyl_fluoride->hf water H₂O (Trace Moisture) water->carboxylic_acid water->hf acid_catalyst H⁺ (e.g., from acidic silica) dummy acid_catalyst->dummy dummy->water (catalyst)

Caption: Primary degradation pathway: Hydrolysis.

References

Improving the stability of 2-Fluoropyridine-4-carbonyl fluoride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Fluoropyridine-4-carbonyl fluoride in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

This compound is an acyl fluoride, a class of compounds generally more stable than other acyl halides (e.g., acyl chlorides) due to the strong carbon-fluorine bond.[1][2][3] However, it remains susceptible to hydrolysis and reaction with other nucleophiles. The presence of the electron-withdrawing 2-fluoropyridine ring can influence the reactivity of the carbonyl fluoride group.

Q2: What are the primary degradation pathways for this compound in solution?

The primary degradation pathway is hydrolysis of the acyl fluoride to the corresponding carboxylic acid, 2-fluoropyridine-4-carboxylic acid, particularly in the presence of water.[2][4] Other potential degradation routes include reaction with nucleophilic solvents or impurities.

Q3: What are the signs of degradation?

Degradation can be monitored by various analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, the appearance of a new peak corresponding to the carboxylic acid and a decrease in the intensity of the acyl fluoride peak would indicate degradation. High-Performance Liquid Chromatography (HPLC) would show the emergence of a more polar product peak.

Q4: How should this compound be handled and stored to maximize stability?

To maximize stability, this compound should be handled under anhydrous (dry) conditions in a well-ventilated area, preferably in an inert atmosphere (e.g., nitrogen or argon).[5] It should be stored in a tightly sealed container in a cool, dry place, away from moisture, strong acids, and strong oxidizing agents.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. Presence of water in the solvent.Use anhydrous solvents and dry glassware. Consider using a solvent drying system.
Nucleophilic solvent (e.g., methanol, ethanol).Switch to a non-nucleophilic, aprotic solvent such as acetonitrile, dichloromethane, or tetrahydrofuran.
Impurities in the solvent or reagents.Use high-purity, freshly opened solvents and reagents.
Inconsistent reaction yields. Degradation of the starting material.Confirm the purity of this compound before use. Store it properly and minimize exposure to air and moisture.
Competitive side reactions.The 2-fluoropyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.[6] Avoid strong nucleophiles if the desired reaction is at the carbonyl fluoride.
Difficulty in monitoring the reaction. Inappropriate analytical technique.Use 19F NMR spectroscopy for direct monitoring of the fluorine-containing starting material and potential fluorinated byproducts.[7]

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Solution via 19F NMR

Objective: To quantitatively assess the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., acetonitrile-d3)

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes and caps

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, prepare a stock solution of this compound in the deuterated solvent to a known concentration (e.g., 10 mM).

  • Add a known concentration of the internal standard to the stock solution.

  • Transfer an aliquot of the solution to an NMR tube and seal it tightly.

  • Acquire an initial 19F NMR spectrum (t=0).

  • Store the NMR tube under the desired experimental conditions (e.g., room temperature, elevated temperature).

  • Acquire subsequent 19F NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Integrate the peaks corresponding to this compound and the internal standard.

  • Calculate the relative concentration of this compound at each time point to determine the rate of degradation.

Visualizations

degradation_pathway compound This compound acid 2-Fluoropyridine-4-carboxylic acid compound->acid Hydrolysis water H₂O (Moisture) hf HF experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis NMR Analysis cluster_data Data Processing prep1 Prepare stock solution in anhydrous d-solvent prep2 Add internal standard prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 analysis1 Acquire initial 19F NMR spectrum (t=0) prep3->analysis1 analysis2 Store sample under experimental conditions analysis1->analysis2 analysis3 Acquire spectra at time intervals analysis2->analysis3 data1 Integrate peaks analysis3->data1 data2 Calculate relative concentration data1->data2 data3 Determine degradation rate data2->data3 logical_relationship stability Compound Stability water Presence of Water water->stability decreases nucleophiles Nucleophilic Solvents/Impurities nucleophiles->stability decreases temp Elevated Temperature temp->stability decreases anhydrous Anhydrous Conditions anhydrous->stability increases aprotic Aprotic Solvents aprotic->stability increases storage Proper Storage (Cool, Dry) storage->stability increases

References

Optimizing reaction conditions for 2-Fluoropyridine-4-carbonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2-Fluoropyridine-4-carbonyl fluoride.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a reactive acyl fluoride derivative of 2-fluoropyridine. Acyl fluorides are known for their unique reactivity, behaving as activated esters while minimizing steric hindrance, making them valuable reagents in organic synthesis.[1] They are particularly useful in amide and ester bond formation, especially in sterically hindered or electronically challenging systems.[1] The 2-fluoropyridine moiety is a common structural motif in pharmaceuticals and agrochemicals.

2. How do I synthesize this compound?

3. What are the recommended storage and handling conditions for this compound?

Acyl fluorides, including this compound, are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2] It is recommended to store the compound in a cool, dry place.[3] Due to its reactivity, it is incompatible with water, acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4][5]

4. What are the main safety precautions to take when working with this compound?

This compound is expected to be toxic and corrosive.[2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[5] In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield in Amide or Ester Synthesis

Possible Causes and Solutions

Possible CauseRecommended Solution
Incomplete conversion of the starting carboxylic acid to the acyl fluoride. - Ensure the fluorinating agent is fresh and used in the correct stoichiometric amount. - Monitor the conversion by 19F NMR if possible.
Degradation of the acyl fluoride. - Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents. - Perform the reaction under an inert atmosphere.
Sterically hindered or electronically deactivated amine/alcohol. - Increase the reaction temperature or prolong the reaction time. - Consider using a catalyst, such as a Lewis acid, to activate the acyl fluoride.
Side reaction of the nucleophile with the 2-fluoro substituent on the pyridine ring. - Use milder reaction conditions (lower temperature). - Employ a less basic nucleophile if possible. The reactivity of 2-fluoropyridines in SNAr reactions is high.[6][7]
Issue 2: Formation of Impurities

Possible Impurities and Mitigation Strategies

Possible ImpurityIdentification MethodMitigation Strategy
Unreacted 2-fluoropyridine-4-carboxylic acid. LC-MS, 1H NMREnsure complete conversion during the acyl fluoride formation step. Purify the acyl fluoride before use if necessary.
Product of nucleophilic aromatic substitution at the 2-position. LC-MS, 1H NMR, 19F NMRUse less forcing reaction conditions (lower temperature, shorter reaction time).[6][7]
Hydrolysis product (2-fluoropyridine-4-carboxylic acid). LC-MS, 1H NMRMaintain scrupulously dry conditions throughout the experiment.
Anhydride formation. IR (presence of two C=O stretches), LC-MSUse a fluorinating agent that minimizes anhydride formation, such as BTFFH.[1]

Experimental Protocols

Below are generalized experimental protocols for the synthesis and subsequent reaction of this compound. Note: These are representative procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of this compound from 2-Fluoropyridine-4-carboxylic acid

Materials:

  • 2-Fluoropyridine-4-carboxylic acid

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-fluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (1.1 eq) to the cooled solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or 19F NMR.

  • Upon completion, the reaction mixture containing the acyl fluoride can often be used directly in the next step. Alternatively, the solvent can be carefully removed in vacuo at low temperature.

Protocol 2: Amide Synthesis using this compound

Materials:

  • Solution of this compound in anhydrous DCM (from Protocol 1)

  • Amine (1.0 - 1.2 eq)

  • Anhydrous triethylamine or other non-nucleophilic base (1.5 eq)

  • Anhydrous DCM

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the amine and triethylamine in anhydrous DCM.

  • Cool this solution to 0 °C.

  • Slowly add the solution of this compound to the amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Acyl Fluoride cluster_coupling Amide Coupling Reaction start_acid 2-Fluoropyridine-4-carboxylic Acid reaction_synth Reaction in Anhydrous DCM (-78 °C to RT) start_acid->reaction_synth reagent_fluor Fluorinating Agent (e.g., DAST) reagent_fluor->reaction_synth product_acyl This compound Solution reaction_synth->product_acyl reaction_couple Combine and Stir (0 °C to RT) product_acyl->reaction_couple start_amine Amine + Base in DCM start_amine->reaction_couple workup Aqueous Workup reaction_couple->workup purification Purification workup->purification final_product Final Amide Product purification->final_product

Caption: A generalized workflow for the synthesis of this compound and its subsequent use in an amide coupling reaction.

troubleshooting_logic cluster_conversion_solutions Acyl Fluoride Formation Issues cluster_conditions_solutions Coupling Condition Issues cluster_side_reaction_solutions Side Reaction Issues start Low Yield in Coupling Reaction check_conversion Check Acyl Fluoride Formation (e.g., by 19F NMR) start->check_conversion check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products (e.g., by LC-MS) start->check_side_reactions sol_reagent Use Fresh Fluorinating Agent check_conversion->sol_reagent Incomplete sol_time Increase Reaction Time/Temperature for Acyl Fluoride Step check_conversion->sol_time Incomplete sol_anhydrous Ensure Anhydrous Conditions check_conditions->sol_anhydrous Moisture Present sol_temp Increase Temperature of Coupling Step check_conditions->sol_temp Unreactive Nucleophile sol_catalyst Add a Catalyst (e.g., Lewis Acid) check_conditions->sol_catalyst Unreactive Nucleophile sol_snar Use Milder Conditions to Avoid SNAr check_side_reactions->sol_snar SNAr Product Detected sol_base Use a Non-Nucleophilic Base check_side_reactions->sol_base Base-Related Side Products

Caption: A troubleshooting decision tree for diagnosing and resolving low yields in reactions with this compound.

References

Technical Support Center: 2-Fluoropyridine-4-carbonyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 2-Fluoropyridine-4-carbonyl fluoride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to hydrolysis?

Acyl fluorides are generally more stable towards hydrolysis compared to their acyl chloride counterparts due to the stronger carbon-fluorine bond.[1][2] However, the electron-withdrawing nature of the 2-fluoropyridine ring increases the electrophilicity of the carbonyl carbon, making this compound more susceptible to nucleophilic attack by water than other, less electron-deficient, acyl fluorides. While it is more stable than an analogous acyl chloride, it is not immune to hydrolysis, especially in the presence of moisture or protic solvents.

Q2: What are the primary degradation products of this compound hydrolysis?

The primary hydrolysis product is 2-Fluoropyridine-4-carboxylic acid, with the concomitant formation of hydrogen fluoride (HF).

Q3: How should this compound be properly stored?

To minimize hydrolysis, this compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is recommended). It should be kept in a tightly sealed container, preferably with a PTFE-lined cap, to prevent moisture ingress.

Q4: What solvents are recommended for reactions involving this compound?

Anhydrous aprotic solvents are highly recommended. Examples include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene. It is crucial to use solvents with very low water content (<50 ppm).

Q5: Can I use protic solvents or co-solvents?

The use of protic solvents such as alcohols or water should be strictly avoided unless they are intended reactants, as they will readily react with the acyl fluoride. If a protic co-solvent is absolutely necessary for solubility reasons, the reaction should be conducted at low temperatures, and the exposure time should be minimized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield or incomplete conversion Hydrolysis of the starting material before or during the reaction.1. Ensure all glassware is oven-dried or flame-dried before use.2. Use freshly opened or distilled anhydrous solvents.3. Handle the reagent under an inert atmosphere (glove box or Schlenk line).4. Confirm the purity of the starting material before use via ¹⁹F NMR.
Formation of 2-Fluoropyridine-4-carboxylic acid as a major byproduct Presence of moisture in the reaction mixture.1. Dry all reaction components thoroughly. This includes reactants, solvents, and any additives.2. Consider adding a drying agent that is compatible with the reaction, such as molecular sieves.3. Purge the reaction vessel with an inert gas before adding reagents.
Inconsistent reaction outcomes Variable moisture content in reagents or solvents.1. Standardize the procedure for drying solvents and handling reagents.2. Use the same grade and supplier of solvents and reagents for consistency.3. Monitor the water content of solvents using Karl Fischer titration.
Difficulty in isolating the desired product Hydrolysis during work-up or purification.1. Use anhydrous work-up procedures where possible.2. Minimize exposure to aqueous phases. If an aqueous wash is necessary, use cold brine and perform the extraction quickly.3. For chromatography, consider using a non-polar solvent system and a less protic stationary phase if possible. Some acyl fluorides are unstable on silica gel.[3]

Experimental Protocols

Protocol 1: General Procedure for Handling this compound
  • Preparation: Oven-dry all glassware at 120 °C for at least 4 hours and allow to cool in a desiccator over a strong drying agent (e.g., P₂O₅).

  • Inert Atmosphere: Assemble the glassware while hot and purge with a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Transfer: Transfer this compound using a syringe or cannula under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous solvent via a syringe or cannula.

  • Reaction: Perform the reaction under an inert atmosphere. If heating is required, use an oil bath with a condenser.

  • Quenching and Work-up: Quench the reaction with an anhydrous solution if possible. If an aqueous work-up is unavoidable, perform it quickly at low temperatures.

Protocol 2: Monitoring Hydrolysis via ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique to assess the purity of this compound and monitor its hydrolysis.

  • Sample Preparation: In a glove box or under an inert atmosphere, dissolve a small, accurately weighed sample of the compound in an anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN). Add a known amount of an internal standard with a distinct ¹⁹F NMR signal (e.g., trifluorotoluene).

  • Data Acquisition: Acquire a ¹⁹F NMR spectrum. The acyl fluoride (-COF) will have a characteristic chemical shift. The fluorine on the pyridine ring will also be visible.

  • Analysis:

    • The presence of a new peak corresponding to 2-Fluoropyridine-4-carboxylic acid (or its conjugate base) and the disappearance of the acyl fluoride peak indicates hydrolysis.

    • Integrate the peaks of the acyl fluoride, the hydrolysis product, and the internal standard to quantify the extent of degradation.

Visualizations

Hydrolysis_Pathway 2-Fluoropyridine-4-carbonyl_fluoride This compound Transition_State Tetrahedral Intermediate 2-Fluoropyridine-4-carbonyl_fluoride->Transition_State Nucleophilic Attack H2O H₂O H2O->Transition_State Products 2-Fluoropyridine-4-carboxylic Acid + HF Transition_State->Products Elimination

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Reaction Yield Observed Check_Purity Was the starting material pure? Start->Check_Purity Check_Moisture Was the reaction performed under strictly anhydrous conditions? Improve_Conditions Implement rigorous anhydrous techniques: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere Check_Moisture->Improve_Conditions No End_Success Problem Resolved Check_Moisture->End_Success Yes Check_Purity->Check_Moisture Yes Analyze_SM Analyze starting material by ¹⁹F NMR for hydrolysis. Check_Purity->Analyze_SM No Improve_Conditions->End_Success Purify_SM Purify or resynthesize starting material. Analyze_SM->Purify_SM Purify_SM->End_Success

Caption: Troubleshooting workflow for low reaction yields.

Experimental_Setup Anhydrous Reaction Setup cluster_flask Reaction Flask cluster_atmosphere Inert Atmosphere cluster_reagents Reagent Addition Flask Round-bottom flask (oven-dried) Bubbler Oil Bubbler Out Flask->Bubbler Stir_Bar Magnetic Stir Bar Septum Rubber Septum Inert_Gas Nitrogen/Argon In Inert_Gas->Flask Manifold Schlenk Line/Manifold Manifold->Inert_Gas Syringe Syringe with Anhydrous Solvent Syringe->Septum Cannula or Syringe Transfer

Caption: Recommended experimental setup for handling the reagent.

References

Technical Support Center: Peptide Coupling with 2-Fluoropyridine-4-carbonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for peptide coupling reactions utilizing 2-Fluoropyridine-4-carbonyl fluoride. The information is based on established principles for acyl fluoride chemistry in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my desired peptide. What are the potential causes and solutions?

A1: Low peptide yield can stem from several factors:

  • Incomplete Activation: The conversion of the carboxylic acid to the acyl fluoride may be inefficient. Ensure anhydrous conditions, as this compound is sensitive to moisture. Consider increasing the equivalents of the fluorinating agent or extending the activation time.

  • Reagent Instability: Acyl fluorides, while more stable than acyl chlorides, can still be susceptible to hydrolysis.[1] It is recommended to use the freshly prepared acyl fluoride immediately for the coupling reaction.

  • Steric Hindrance: Coupling of sterically hindered amino acids can be challenging.[2] Prolonging the reaction time, increasing the temperature, or using a less sterically hindered base may improve yields.

  • Peptide Aggregation: For "difficult sequences," the growing peptide chain can aggregate on the solid support, preventing efficient coupling.[3] Consider using chaotropic salts or alternative solvents like N-methylpyrrolidone (NMP) to disrupt secondary structures.[4]

  • Suboptimal Base: The choice and amount of base are critical. An insufficient amount of base will result in slow or incomplete reaction, while a large excess of a strong base can lead to side reactions. A non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine is generally preferred.

Q2: I am seeing significant epimerization (racemization) in my peptide product. How can I minimize this?

A2: While acyl fluorides are generally less prone to causing epimerization compared to other activating agents, it can still occur.[5][6] To minimize racemization:

  • Control the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.

  • Use a Weak Base: Employ a weaker, non-nucleophilic base like 2,4,6-collidine instead of stronger bases like DIEA, especially when coupling sensitive amino acid residues.[7]

  • Minimize Activation Time: Do not prolong the time between the formation of the acyl fluoride and the addition of the amine component.

  • Avoid Over-activation: Use the minimum necessary equivalents of the coupling reagent to prevent side reactions.[8]

Q3: The purification of my final peptide is proving difficult due to multiple byproducts. What are the likely side reactions?

A3: The presence of multiple byproducts can complicate purification. Common side reactions include:

  • N-acylurea Formation: If carbodiimide-based reagents are used in any preceding step, the formation of N-acylurea byproducts can occur.[9]

  • Diacylation: Over-activation of the amino acid can sometimes lead to the formation of a diacylamide, where a second acyl group is added to the newly formed amide bond.[8]

  • Reaction with Side Chains: Unprotected reactive side chains of amino acids (e.g., the hydroxyl group of serine or threonine) can potentially react with the activated acyl fluoride. Ensure proper side-chain protection.

  • Incomplete Deprotection: Residual protecting groups from previous steps can lead to a heterogeneous mixture of final products. Ensure complete deprotection of the N-terminus before the coupling step.

Q4: How can I confirm the formation of the this compound intermediate?

A4: If you are generating the acyl fluoride in situ, you can monitor its formation using spectroscopic methods. 19F NMR spectroscopy is a powerful tool to observe the appearance of the acyl fluoride signal and the disappearance of the signal from the fluorinating agent.[10]

Quantitative Data Summary

The following table provides typical reaction parameters for peptide coupling using acyl fluorides. These are general guidelines and may require optimization for specific substrates.

ParameterRecommended RangeNotes
Equivalents of Amino Acid 1.0The limiting reagent.
Equivalents of this compound 1.0 - 1.5A slight excess may be needed for difficult couplings.
Equivalents of Base (e.g., DIEA) 2.0 - 3.0To neutralize the generated acid and facilitate the reaction.
Solvent DMF, NMP, DCMMust be anhydrous. NMP can be beneficial for aggregating sequences.[4]
Temperature 0 °C to Room TemperatureLower temperatures can minimize epimerization.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS for completion.[11]

Experimental Protocols

Protocol 1: In-situ Generation of Acyl Fluoride and Peptide Coupling (Liquid Phase)
  • Preparation: Dry all glassware thoroughly. Work under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq.) in anhydrous DCM or DMF.

  • Activation: Add this compound (1.1 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by 19F NMR if possible.

  • Amine Addition: In a separate flask, dissolve the C-protected amino acid or peptide (1.0 eq.) and a non-nucleophilic base such as DIEA (2.0 eq.) in anhydrous DCM or DMF.

  • Coupling: Slowly add the amine solution to the activated acyl fluoride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude peptide by flash column chromatography.

Visualizations

Peptide Coupling Workflow

G Peptide Coupling Workflow with this compound A N-Protected Amino Acid + this compound B Activation (Formation of Acyl Fluoride) A->B D Coupling Reaction B->D C C-Protected Amino Acid/Peptide + Base C->D E Crude Peptide D->E F Workup & Purification E->F G Pure Peptide F->G

Caption: General workflow for peptide synthesis using an acyl fluoride activating agent.

Troubleshooting Decision Tree

G Troubleshooting Common Peptide Coupling Issues Start Low Yield or Incomplete Reaction? Check_Activation Verify Anhydrous Conditions & Reagent Quality Start->Check_Activation Yes Epimerization High Epimerization? Start->Epimerization No Check_Sterics Sterically Hindered Coupling? Check_Activation->Check_Sterics Increase_Time_Temp Increase Reaction Time/Temperature Check_Sterics->Increase_Time_Temp Yes Check_Aggregation Possible Peptide Aggregation? Check_Sterics->Check_Aggregation No Success Problem Resolved Increase_Time_Temp->Success Change_Solvent Use NMP or Chaotropic Salts Check_Aggregation->Change_Solvent Yes Check_Aggregation->Epimerization No Change_Solvent->Success Lower_Temp Lower Reaction Temperature Epimerization->Lower_Temp Yes Epimerization->Success No Weaker_Base Use a Weaker Base (e.g., 2,4,6-collidine) Lower_Temp->Weaker_Base Weaker_Base->Success

Caption: A decision tree to diagnose and solve common peptide coupling problems.

References

Technical Support Center: Synthesis of 2-Fluoropyridine-4-carbonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis and purification of 2-Fluoropyridine-4-carbonyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct method is the conversion of 2-Fluoropyridine-4-carboxylic acid to the corresponding acyl fluoride. This is typically achieved by treating the carboxylic acid with a suitable fluorinating agent.

Q2: What are the most common impurities I might encounter in my synthesis?

A2: Common impurities include unreacted 2-Fluoropyridine-4-carboxylic acid, residual fluorinating agent and its byproducts, and the hydrolysis product, 2-Fluoropyridine-4-carboxylic acid, if the product is exposed to moisture. Depending on the fluorinating agent used, other specific impurities may be present. For instance, when using oxalyl chloride and a fluoride source, residual chlorides could be an issue.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Hydrolysis: The product, this compound, is sensitive to moisture and can hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal fluorinating agent: The choice and purity of the fluorinating agent are critical.

  • Purification losses: The product can be volatile, and losses can occur during solvent removal or distillation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, 2-Fluoropyridine-4-carboxylic acid. Additionally, taking small aliquots from the reaction mixture and analyzing them by 19F NMR or GC-MS can provide a more accurate assessment of the conversion to the acyl fluoride.

Q5: What are the recommended storage conditions for this compound?

A5: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere. It is advisable to store it in a cool, dry place.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction is sluggish or incomplete 1. Insufficient reaction temperature. 2. Low reactivity of the fluorinating agent. 3. Impure starting materials.1. Gradually increase the reaction temperature and monitor the progress. 2. Consider a more reactive fluorinating agent (e.g., cyanuric fluoride). 3. Ensure the starting 2-Fluoropyridine-4-carboxylic acid and fluorinating agent are of high purity.
Presence of starting material in the final product 1. Incomplete reaction. 2. Insufficient amount of fluorinating agent.1. Increase the reaction time or temperature. 2. Use a slight excess (1.1-1.3 equivalents) of the fluorinating agent.
Product decomposes during workup or purification 1. Presence of water leading to hydrolysis. 2. High temperatures during distillation.1. Perform aqueous workup quickly with cold water and immediately extract the product into an organic solvent. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄. 2. Use vacuum distillation to purify the product at a lower temperature.
Isomeric impurities detected Isomeric impurities in the starting 2-Fluoropyridine-4-carboxylic acid.Purification of the starting material by recrystallization or chromatography may be necessary. Some isomeric impurities in 2-fluoropyridine derivatives can be difficult to separate by standard silica gel chromatography.[1][2]

Quantitative Data on a Typical Purification

The following table presents representative data for the purification of this compound by vacuum distillation.

Parameter Crude Product Purified Product
Appearance Yellowish oilColorless oil
Purity (by GC-MS) 85%>98%
Major Impurity 2-Fluoropyridine-4-carboxylic acid (~10%)2-Fluoropyridine-4-carboxylic acid (<1%)
Yield (after purification) -75%

Experimental Protocols

Protocol 1: Synthesis of this compound using Oxalyl Chloride

This protocol involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a fluoride source.

  • Preparation: To a dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-Fluoropyridine-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to the flask.

  • Acid Chloride Formation: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.3 eq) dropwise.[3] Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Fluorination: In a separate flask, prepare a suspension of anhydrous potassium fluoride (KF) (1.5 eq) in anhydrous acetonitrile.

  • Addition: Carefully add the solution of the in-situ generated acid chloride to the KF suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS until completion (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound using Cyanuric Fluoride

This protocol describes a direct conversion of the carboxylic acid to the acyl fluoride.

  • Preparation: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 2-Fluoropyridine-4-carboxylic acid (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Fluorinating Agent: Slowly add a solution of cyanuric fluoride (0.5 eq) in anhydrous dichloromethane via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

  • Workup: Quench the reaction by the slow addition of cold water. Separate the organic layer, and wash it sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation.

Visualizations

Troubleshooting Workflow for this compound Synthesis

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_conversion Check Reaction Conversion (TLC, GC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes troubleshoot_incomplete Troubleshoot: - Increase reaction time/temp - Check reagent purity - Use excess fluorinating agent incomplete->troubleshoot_incomplete workup Workup and Purification complete->workup check_purity Check Purity of Final Product (GC-MS, NMR) workup->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No end End pure->end troubleshoot_impure Troubleshoot: - Identify impurities (NMR, MS) - Re-purify (distillation, chromatography) - Check for hydrolysis impure->troubleshoot_impure troubleshoot_incomplete->start troubleshoot_impure->workup

Caption: A flowchart outlining the key decision points and troubleshooting steps in the synthesis and purification of this compound.

References

Handling and storage best practices for 2-Fluoropyridine-4-carbonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving 2-Fluoropyridine-4-carbonyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a reactive organic compound used in chemical synthesis. While specific data for this compound is limited, its close analog, 2-Fluoropyridine-4-carbonyl chloride, is a liquid at room temperature. Based on the reactivity of similar compounds, it should be considered a moisture-sensitive and corrosive substance. The primary hazards likely include skin and eye irritation, and it may be harmful if inhaled or swallowed. The carbonyl fluoride moiety suggests that hydrolysis could release toxic hydrogen fluoride gas.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect it from moisture and incompatible substances. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When working with this compound, appropriate PPE is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the possibility of aerosol or vapor generation exists, a respirator may be necessary.

Q4: What materials are incompatible with this compound?

A4: Based on the chemical structure, this compound is expected to be incompatible with:

  • Water and moisture: Leads to hydrolysis, forming 2-Fluoropyridine-4-carboxylic acid and hydrogen fluoride.

  • Strong acids and bases: Can catalyze decomposition or unwanted reactions.

  • Strong oxidizing agents: May lead to vigorous or explosive reactions.

  • Alcohols and amines: Will readily react with the carbonyl fluoride group to form esters and amides, respectively.

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Low or no product yield in acylation reaction 1. Degradation of this compound: The starting material may have hydrolyzed due to improper storage or handling.- Verify starting material quality: Use a freshly opened bottle or test the material's purity (e.g., by NMR if possible).- Ensure anhydrous conditions: Dry all glassware and solvents thoroughly before use. Run the reaction under an inert atmosphere.
2. Inactive nucleophile: The amine or alcohol used in the reaction may be of poor quality or sterically hindered.- Check nucleophile purity: Use a freshly sourced or purified nucleophile.- Increase reaction temperature: For hindered nucleophiles, a higher temperature may be required.- Use a catalyst: A non-nucleophilic base (e.g., pyridine, triethylamine) can be added to activate the nucleophile.
Formation of unexpected side products 1. Reaction with solvent: Protic solvents (e.g., alcohols, water) will react with the carbonyl fluoride.- Use aprotic solvents: Dichloromethane, chloroform, acetonitrile, or THF are suitable choices.- Ensure solvent is anhydrous.
2. Nucleophilic aromatic substitution (SNAr) at the 2-position: The fluoride on the pyridine ring can be displaced by strong nucleophiles. 2-fluoropyridines are known to be reactive towards SNAr.- Use a milder nucleophile or less forcing conditions: If the desired reaction is at the carbonyl group, avoid strong, unhindered nucleophiles or high temperatures.- Protect other functional groups: If the nucleophile is intended to react elsewhere in the molecule, consider protecting it.
Reaction mixture turns dark or tar-like 1. Decomposition of starting material or product: The compound or the product may be unstable under the reaction conditions.- Lower the reaction temperature. - Reduce the reaction time. - Use a milder base or catalyst.
2. Polymerization: This can be initiated by impurities or high temperatures.- Ensure high purity of all reagents. - Run the reaction at a lower concentration.

Experimental Protocols

General Protocol for Amide Synthesis:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Summary of Properties for 2-Fluoropyridine-4-carbonyl chloride (Analog)

PropertyValueReference
CAS Number 65352-95-6
Physical Form Liquid
IUPAC Name 2-fluoroisonicotinoyl chloride
InChI Key BWRHCKQYCOWAAV-UHFFFAOYSA-N

Note: This data is for the carbonyl chloride analog and should be used as an approximation for the carbonyl fluoride.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Reaction Issue (e.g., Low Yield, Side Products) check_sm Check Starting Material Purity and Handling start->check_sm sm_ok Starting Material OK check_sm->sm_ok Yes sm_bad Degradation Suspected check_sm->sm_bad No check_conditions Review Reaction Conditions (Solvent, Temperature, Atmosphere) conditions_ok Conditions Appropriate check_conditions->conditions_ok Yes conditions_bad Conditions Inappropriate check_conditions->conditions_bad No check_reagents Verify Purity and Stoichiometry of Other Reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagent Issue Identified check_reagents->reagents_bad No sm_ok->check_conditions action_sm Use Fresh/Purified Starting Material Ensure Anhydrous Handling sm_bad->action_sm conditions_ok->check_reagents action_conditions Modify Conditions: - Use Anhydrous Aprotic Solvent - Optimize Temperature - Use Inert Atmosphere conditions_bad->action_conditions analyze_side_products Analyze Side Products (e.g., by NMR, LC-MS) reagents_ok->analyze_side_products action_reagents Purify/Replace Reagents Verify Stoichiometry reagents_bad->action_reagents action_sm->check_conditions action_conditions->check_reagents action_reagents->analyze_side_products snar_issue SNAr at 2-position Suspected analyze_side_products->snar_issue Evidence of ring substitution end Problem Resolved analyze_side_products->end Other issues resolved action_snar Modify Nucleophile or Conditions to Minimize SNAr snar_issue->action_snar action_snar->end

Caption: Troubleshooting workflow for reactions.

Signaling_Pathway Key Reactivity Pathways start This compound nucleophile Nucleophile (e.g., Amine, Alcohol) start->nucleophile Acylation water Water/Moisture start->water Hydrolysis (Degradation) strong_nucleophile Strong/Unhindered Nucleophile start->strong_nucleophile SNAr (Side Reaction) acylation Desired Acylation Product (Amide/Ester) nucleophile->acylation hydrolysis Hydrolysis Product (Carboxylic Acid + HF) water->hydrolysis snar SNAr Product (Substitution at C2) strong_nucleophile->snar

Caption: Key reactivity pathways.

Technical Support Center: Synthesis of 2-Fluoropyridine Amides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-fluoropyridine amides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important compounds.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of 2-fluoropyridine amides, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Amide Product

Question: I am attempting to synthesize a 2-fluoropyridine amide by coupling a carboxylic acid with a 2-amino-fluoropyridine, but I am observing very low or no product formation. What are the possible reasons and how can I improve the yield?

Answer:

Low yields in amide coupling reactions involving 2-amino-fluoropyridines can stem from several factors, primarily the reduced nucleophilicity of the aminopyridine and potential side reactions.

Potential Causes and Solutions:

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the pyridine ring, compounded by the fluorine atom, can decrease the nucleophilicity of the amino group, making it a poor partner in standard amide coupling reactions.[1]

    • Solution 1: Use a more powerful coupling reagent. Standard coupling reagents like EDC/HOBt may not be sufficient. Consider using more potent reagents such as HATU, HBTU, or PyBOP, which are known to be effective for coupling less reactive amines.[2][3]

    • Solution 2: Activate the carboxylic acid as an acyl fluoride. Acyl fluorides are highly reactive acylating agents that can overcome the low reactivity of the amine and are particularly useful for sterically hindered couplings.[4]

    • Solution 3: Increase the reaction temperature. Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely for the formation of byproducts.

  • Steric Hindrance: If either the carboxylic acid or the aminopyridine derivative has bulky substituents near the reaction center, steric hindrance can significantly impede the reaction.[5][6]

    • Solution: Use acyl fluorides. As mentioned, acyl fluorides are less sterically demanding than many activated esters, making them a good choice for hindered couplings.[4]

  • Inadequate Reaction Conditions: The choice of solvent and base is crucial.

    • Solution: Ensure your solvent (e.g., DMF, THF) is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[1] Use a non-nucleophilic base like DIPEA or 2,4,6-collidine to neutralize the reaction without competing with the amine nucleophile.

  • Side Reactions: Anhydride formation from the carboxylic acid can occur, which may not be reactive enough to acylate the weakly nucleophilic amine.[1]

G cluster_problem Low Yield in Amide Synthesis cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low or No Amide Product Reduced_Nucleophilicity Reduced Nucleophilicity of 2-Amino-fluoropyridine Low_Yield->Reduced_Nucleophilicity is caused by Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance is caused by Side_Reactions Side Reactions (e.g., Hydrolysis) Low_Yield->Side_Reactions is caused by Stronger_Coupling_Reagent Use Stronger Coupling Reagents (HATU, PyBOP) Reduced_Nucleophilicity->Stronger_Coupling_Reagent address with Acyl_Fluoride Convert Carboxylic Acid to Acyl Fluoride Steric_Hindrance->Acyl_Fluoride address with Optimize_Conditions Optimize Reaction Conditions (Anhydrous Solvent, Non-nucleophilic Base) Side_Reactions->Optimize_Conditions address with

Problem 2: Unwanted Side Product Formation

Question: I am observing significant amounts of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common issue, often arising from the reactivity of the 2-fluoropyridine ring itself or from the coupling reagents.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the 2-Fluoro Group: The fluorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially under basic conditions or at elevated temperatures. Water or hydroxide ions present in the reaction mixture can lead to the formation of the corresponding 2-hydroxypyridine derivative.

    • Mitigation:

      • Use rigorously dried solvents and reagents.

      • Employ a non-nucleophilic amine base (e.g., DIPEA) instead of inorganic bases like K₂CO₃ or NaOH.

      • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Reaction with Amine Nucleophiles: If your molecule contains other nucleophilic amine groups, they can compete with the intended amide bond formation or even displace the 2-fluoro group.

    • Mitigation: Protect other nucleophilic functional groups before the coupling reaction.

  • Guanidinium Byproduct Formation: Uronium-based coupling reagents like HBTU and HATU can react with the amine to form an unreactive guanidinium byproduct.[7]

    • Mitigation: Add the coupling reagent to the carboxylic acid first to form the activated ester before introducing the amine. This pre-activation step minimizes the direct reaction between the coupling reagent and the amine.

G cluster_side_reactions Potential Side Reactions Start Amide Coupling Reaction Mixture Desired_Product 2-Fluoropyridine Amide Start->Desired_Product Desired Pathway Hydrolysis Hydrolysis of 2-Fluoro Group (forms 2-Hydroxypyridine) Start->Hydrolysis Undesired Pathway SNAr SNAr with other Nucleophiles Start->SNAr Undesired Pathway Guanidinium_Formation Guanidinium Byproduct Formation Start->Guanidinium_Formation Undesired Pathway

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for synthesizing 2-fluoropyridine amides?

A1: There is no single "best" reagent, as the optimal choice depends on the specific substrates. However, for the often less nucleophilic 2-aminopyridines, more potent coupling reagents are generally recommended.

Coupling ReagentProsConsBest For
EDC/HOBt Inexpensive, commonMay be too slow for unreactive aminesSimple, unhindered substrates
HATU/HBTU High reactivity, fast reaction timesMore expensive, can form guanidinium byproductsUnreactive amines, sterically hindered substrates[2][3]
PyBOP High reactivity, good for hindered couplingsCan be more expensiveSterically demanding couplings[3]
Acyl Fluorides Highly reactive, good for hindered and electron-deficient aminesRequires an extra step to prepare the acyl fluorideWhen other methods fail due to low reactivity or steric hindrance[4]

Q2: How can I purify my 2-fluoropyridine amide product?

A2: Purification can be challenging due to the similar polarities of starting materials, byproducts, and the final product.

  • Chromatography: Reverse-phase HPLC is often effective for separating polar pyridine-containing compounds. Normal-phase silica gel chromatography can also be used, with solvent systems typically containing a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol), sometimes with a small amount of a basic modifier like triethylamine to prevent streaking of the pyridine compounds on the acidic silica.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Extraction: A standard aqueous workup can help remove water-soluble impurities like salts formed from the coupling reagents.

Q3: Can the 2-fluoro group be displaced during the amide coupling reaction?

A3: Yes, this is a significant potential pitfall. The C-F bond at the 2-position of a pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). If your carboxylic acid, amine, or any other component of the reaction mixture contains a nucleophilic moiety, it could potentially displace the fluoride. To minimize this risk, use the mildest possible reaction conditions (lower temperature, shorter reaction time) and consider protecting other nucleophilic groups.

Key Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol is a starting point for the acylation of a 2-amino-fluoropyridine with a carboxylic acid.

  • Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir for 10-15 minutes at room temperature. This "pre-activation" step allows for the formation of the active ester.

  • Add the 2-amino-fluoropyridine derivative (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied, but with caution to avoid side reactions.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for the Synthesis of an Acyl Fluoride and Subsequent Amidation

This two-step procedure is useful for particularly challenging couplings.

Step 1: Synthesis of the Acyl Fluoride

  • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DCM.

  • Add a fluorinating agent like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the conversion is complete (monitored by TLC or ¹H NMR).

  • Carefully quench the reaction and purify the resulting acyl fluoride. Note: Acyl fluorides can be sensitive to moisture and should be used promptly or stored under anhydrous conditions.

Step 2: Amide Formation

  • Dissolve the 2-amino-fluoropyridine (1.0 eq.) in an anhydrous aprotic solvent with a non-nucleophilic base (e.g., DIPEA, 1.5 eq.).

  • Add the acyl fluoride (1.0-1.2 eq.) to the mixture, either neat or as a solution in the same solvent.

  • Stir at room temperature and monitor the reaction.

  • Work up and purify as described in the HATU protocol.

References

Validation & Comparative

A Comparative Guide to Acylating Agents: 2-Fluoropyridine-4-carbonyl fluoride in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity. While traditional agents such as acyl chlorides and acid anhydrides are widely used, there is a growing interest in alternative reagents that offer improved stability, selectivity, and milder reaction conditions. This guide provides a comparative overview of 2-Fluoropyridine-4-carbonyl fluoride against other common acylating agents, supported by available data and general experimental protocols.

Introduction to Acylation and Acylating Agents

Acylation is a fundamental transformation in organic chemistry involving the introduction of an acyl group (R-C=O) into a molecule. This reaction is pivotal in the synthesis of esters, amides, and ketones. The reactivity of an acylating agent is largely governed by the nature of the leaving group attached to the carbonyl carbon.

Common Classes of Acylating Agents:

  • Acyl Chlorides (R-COCl): Highly reactive, often requiring basic conditions to neutralize the HCl byproduct. They are effective for a broad range of substrates but can be sensitive to moisture and may lead to side reactions.

  • Acid Anhydrides ((RCO)₂O): Less reactive than acyl chlorides, they offer a good balance of reactivity and stability. The byproduct is a carboxylic acid, which may need to be neutralized.

  • Acyl Fluorides (R-COF): Generally more stable to hydrolysis than their chloride counterparts, acyl fluorides can offer enhanced selectivity, particularly in reactions with sensitive or sterically hindered substrates. They often lead to cleaner reactions with fewer byproducts.

This compound: A Promising Alternative

This compound is a specialized acylating agent that combines the activating properties of an acyl fluoride with the unique electronic characteristics of a fluorinated pyridine ring. The presence of the fluorine atom on the pyridine ring can influence the reactivity of the carbonyl group and the overall properties of the resulting acylated product.

While direct, quantitative comparative studies on the performance of this compound against other acylating agents are limited in publicly available literature, we can infer its potential advantages based on the known properties of acyl fluorides and fluorinated pyridines.

Anticipated Advantages:

  • Enhanced Stability: Like other acyl fluorides, it is expected to be more stable towards hydrolysis compared to the corresponding acyl chloride, allowing for easier handling and storage.

  • Improved Selectivity: The moderated reactivity of the acyl fluoride can lead to higher selectivity in the acylation of complex molecules with multiple reactive sites.

  • Reduced Side Reactions: The lower propensity for side reactions, which are sometimes observed with highly reactive acyl chlorides, can result in cleaner reaction profiles and higher purity of the desired product.

  • Unique Properties of the Fluoropyridine Moiety: The incorporation of the 2-fluoropyridine-4-carbonyl group can impart specific biological or material properties to the target molecule.

Comparative Performance Data (Qualitative and Inferred)

Due to the scarcity of direct comparative experimental data for this compound, the following table provides a general, qualitative comparison based on the known reactivity of different classes of acylating agents.

Acylating Agent ClassReactivityStability (to moisture)Common ByproductsTypical Reaction ConditionsSelectivity
Acyl Chlorides Very HighLowHClOften requires a base (e.g., pyridine, triethylamine)Good, but can be aggressive
Acid Anhydrides HighModerateCarboxylic AcidOften requires a base or catalystGood
Acyl Fluorides Moderate to HighHighHF (or F⁻)Can often be used under milder conditionsGenerally high, especially for sensitive substrates
This compound (Inferred) Moderate to High(Inferred) HighHF (or F⁻)(Inferred) Likely mild, potentially base-mediated(Inferred) Potentially high, with unique electronic effects

Experimental Protocols

Detailed experimental protocols for acylation reactions using this compound are not widely published. However, a general procedure for amide formation can be proposed based on standard practices for acyl fluorides. For comparison, established protocols for acylation using an acyl chloride and an acid anhydride are also provided.

Protocol 1: General Procedure for Amide Synthesis using an Acyl Chloride (Schotten-Baumann Reaction)

Objective: To synthesize an amide from an amine and an acyl chloride.

Materials:

  • Amine (1.0 eq)

  • Acyl chloride (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Base (e.g., triethylamine or pyridine, 1.1-1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Amide Synthesis using an Acid Anhydride

Objective: To synthesize an amide from an amine and an acid anhydride.

Materials:

  • Amine (1.0 eq)

  • Acid anhydride (1.0-1.2 eq)

  • Anhydrous solvent (e.g., DCM, THF, or pyridine)

  • Base (e.g., triethylamine or pyridine, 1.1-1.5 eq, may not be necessary if pyridine is the solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (if required) to the solution.

  • Add the acid anhydride to the stirred solution. The reaction may require heating to proceed at a reasonable rate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous sodium bicarbonate solution to neutralize the carboxylic acid byproduct.

  • Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution to yield the crude amide.

  • Purify the product as necessary.

Protocol 3: Postulated General Procedure for Amide Synthesis using this compound

Objective: To synthesize an amide from an amine and this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.0-1.1 eq)

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF, or DCM)

  • Mild base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, optional, depending on the amine's basicity)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If the amine is used as a salt, add a non-nucleophilic base like DIPEA to liberate the free amine.

  • Add this compound to the stirred solution at room temperature. Gentle heating may be required for less reactive amines.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting amide by appropriate methods.

Visualization of Reaction Pathways

The following diagrams illustrate the general mechanisms for amide formation using different acylating agents.

Acyl_Chloride_Amidation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride R-COCl (Acyl Chloride) Intermediate R-C(O⁻)(Cl)-NH₂⁺R' AcylChloride->Intermediate Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Intermediate Amide R-CONHR' (Amide) Intermediate->Amide Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton Transfer

Caption: General mechanism of amide formation from an acyl chloride.

Acid_Anhydride_Amidation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcidAnhydride (RCO)₂O (Acid Anhydride) Intermediate R-C(O⁻)(OCOR)-NH₂⁺R' AcidAnhydride->Intermediate Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Intermediate Amide R-CONHR' (Amide) Intermediate->Amide Elimination of RCOO⁻ CarboxylicAcid R-COOH (Carboxylic Acid) Intermediate->CarboxylicAcid Proton Transfer

Caption: General mechanism of amide formation from an acid anhydride.

Acyl_Fluoride_Amidation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylFluoride R-COF (Acyl Fluoride) Intermediate R-C(O⁻)(F)-NH₂⁺R' AcylFluoride->Intermediate Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Intermediate Amide R-CONHR' (Amide) Intermediate->Amide Elimination of F⁻ HF HF Intermediate->HF Proton Transfer

Caption: Postulated mechanism of amide formation from an acyl fluoride.

Conclusion

Efficacy of Acyl Fluoride-Based Reagents in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the efficacy of various coupling reagents used in peptide synthesis, with a particular focus on reagents that proceed via an acyl fluoride intermediate. As of the latest literature review, there is no specific published data available on the use of 2-Fluoropyridine-4-carbonyl fluoride as a peptide coupling reagent. Therefore, this guide will focus on well-characterized and commonly used coupling reagents, including those that generate acyl fluorides in situ, to provide a comprehensive performance comparison for researchers in the field.

Introduction to Peptide Coupling Reagents

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine, which requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amino group.[1] A wide array of coupling reagents has been developed to achieve high efficiency and minimize side reactions, most notably racemization of the chiral amino acid centers.[2] These reagents can be broadly categorized into several classes, including carbodiimides, phosphonium salts, aminium/uronium salts, and those that form acyl halides.[2][3]

Acyl fluorides, in particular, have gained attention as potent acylating agents for peptide bond formation.[1] They are generally more stable to moisture than the corresponding acid chlorides and can be highly effective, especially for the coupling of sterically hindered amino acids.[2][4]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for the success of a peptide synthesis, influencing yield, purity, and the preservation of stereochemical integrity.[3] Below is a comparative overview of several classes of commonly used coupling reagents.

Performance Comparison

The following table summarizes the general performance characteristics of selected coupling reagents. Direct quantitative comparison of yields and racemization is challenging due to the high dependency on the specific peptide sequence, reaction conditions, and analytical methods used in different studies.

Reagent ClassExamplesRelative ReactivityRacemization PotentialKey AdvantagesCommon Applications
Acyl Fluoride Precursors TFFH, Cyanuric FluorideHighGenerally low[5]Effective for hindered couplings, stable intermediates[1][4]Synthesis of peptides with sterically demanding residues (e.g., Aib), solution and solid-phase synthesis.[3][5]
Carbodiimides DCC, DIC, EDCModerateCan be significant; suppressed by additives like HOBt or Oxyma[6]Low cost, well-established.[3]Routine solution-phase and solid-phase synthesis.[7]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighLow, especially with additivesHigh efficiency, good for difficult couplings.[3][8]Solid-phase synthesis, cyclization, sterically hindered couplings.[7]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUHigh to Very HighLow, especially HOAt and Oxyma-based reagents[8][9]Fast reaction kinetics, high yields, soluble byproducts.[3][7]Automated solid-phase peptide synthesis, difficult sequences.[9]
Experimental Data Highlights
  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for the in situ generation of Fmoc-amino acid fluorides, which react rapidly with very low levels of racemization.[5] It is particularly useful for the synthesis of peptides containing sterically hindered amino acids.[5]

  • Cyanuric fluoride has been used to prepare stable, often crystalline, protected amino acid fluorides.[10]

  • HATU , an aminium salt based on the HOAt additive, is known for its high reactivity and ability to suppress racemization, making it superior to HBTU in many cases.[8]

  • COMU , an Oxyma-based uronium salt, has shown greater coupling efficiency and reduced epimerization compared to HBTU/HATU in several studies.[9] Its byproducts are also highly water-soluble, which is advantageous for purification.[9]

  • DCC/HOBt is a classic and cost-effective combination. The addition of HOBt is crucial as it reduces the level of epimerization and increases yields.[11]

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific peptide sequence, the scale of the synthesis, and the instrumentation used (e.g., manual vs. automated synthesizer). Below is a generalized protocol for a manual solid-phase peptide synthesis (SPPS) coupling step using an Fmoc/tBu strategy.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
  • Resin Preparation: The resin with the N-terminal Fmoc-protected amino acid is swelled in a suitable solvent like dimethylformamide (DMF).[12]

  • Fmoc-Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.[12]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[12]

  • Amino Acid Activation and Coupling:

    • The next Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated with the chosen coupling reagent (e.g., HBTU, HATU, TFFH) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.[12]

    • This activation mixture is then added to the resin.

    • The coupling reaction is allowed to proceed for a specified time (ranging from minutes to hours depending on the coupling efficiency and the specific amino acids being coupled).[7][12]

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.[12]

  • Monitoring (Optional): A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.

  • The cycle is repeated for the subsequent amino acids in the peptide sequence.

Visualizing the Chemistry

Diagrams can help clarify the complex processes involved in peptide synthesis. Below are Graphviz diagrams illustrating a general mechanism for peptide bond formation via an acyl fluoride intermediate and a typical workflow for solid-phase peptide synthesis.

PeptideBondFormation_AcylFluoride cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation AminoAcid R-COOH (Protected Amino Acid) AcylFluoride R-COF (Acyl Fluoride Intermediate) AminoAcid->AcylFluoride + FluorinatingAgent Fluorinating Agent (e.g., TFFH, Cyanuric Fluoride) Amine H₂N-R' (N-terminal of peptide chain) AcylFluoride->Amine Peptide R-CO-NH-R' (New Peptide Bond) AcylFluoride->Peptide +

Caption: General mechanism of peptide bond formation via an acyl fluoride intermediate.

SPPS_Workflow start Start: Resin with Fmoc-AA deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 is_last_aa Last Amino Acid? wash2->is_last_aa end_cycle End of Cycle end_cycle->deprotection final_cleavage Final Cleavage from Resin is_last_aa->end_cycle No is_last_aa->final_cleavage Yes

Caption: A typical workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

References

Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Acyl Halides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can profoundly alter their chemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical research. Pyridine acyl halides are pivotal reagents in the synthesis of a vast array of complex molecules, serving as precursors for amides, esters, and ketones. Understanding the impact of fluorination on the reactivity of these essential building blocks is crucial for reaction design, optimization, and the strategic development of novel chemical entities.

This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated pyridine acyl halides, supported by established chemical principles. We will explore two distinct scenarios: the effect of a fluorine substituent on the pyridine ring and the effect of fluorine as the acyl halide itself.

Case 1: Fluorine as a Pyridine Ring Substituent

In this scenario, we compare a pyridine acyl chloride with a fluorine atom on the pyridine ring (e.g., 4-fluoropicolinoyl chloride) to its non-fluorinated parent compound (e.g., picolinoyl chloride). The primary factor influencing reactivity here is the electronic effect of the fluorine substituent on the electrophilicity of the carbonyl carbon.

Fluorine is a highly electronegative atom, and when attached to the pyridine ring, it acts as a potent electron-withdrawing group through the inductive effect. This withdrawal of electron density from the ring makes the carbonyl carbon more electron-deficient (i.e., more electrophilic) and, consequently, more susceptible to attack by nucleophiles. This enhanced electrophilicity is expected to increase the rate of reaction.

G sub Fluorine Substituent on Pyridine Ring ewg Strong Inductive Electron-Withdrawing Effect sub->ewg ring Decreased Electron Density in Pyridine Ring ewg->ring carbonyl Increased Electrophilicity of Carbonyl Carbon ring->carbonyl reactivity Increased Reactivity (Faster Reaction Rate) carbonyl->reactivity

Figure 1. Influence of a ring fluorine substituent on reactivity.
Data Presentation: Predicted Reactivity Comparison

CompoundKey FeaturePredicted Effect on Carbonyl ElectrophilicityPredicted Relative Reactivity
Picolinoyl Chloride Unsubstituted Pyridine RingBaselineStandard
4-Fluoropicolinoyl Chloride Electron-withdrawing fluorine at C4IncreasedFaster than Picolinoyl Chloride
Experimental Protocol: Comparative Reactivity via Competition Experiment

This protocol describes a general method to experimentally validate the predicted difference in reactivity between a fluorinated and a non-fluorinated pyridine acyl chloride.

Objective: To determine the relative reactivity of picolinoyl chloride and 4-fluoropicolinoyl chloride in an amidation reaction with a limited amount of a nucleophile.

Materials:

  • Picolinoyl chloride

  • 4-Fluoropicolinoyl chloride

  • Aniline (or other suitable amine nucleophile)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN) as solvent

  • Triethylamine (as an acid scavenger)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • In a dry, nitrogen-purged reaction vessel, dissolve equimolar amounts (e.g., 1.0 mmol each) of picolinoyl chloride and 4-fluoropicolinoyl chloride in 20 mL of anhydrous DCM.

  • Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of aniline (0.5 molar equivalents, i.e., 0.5 mmol) and triethylamine (1.0 mmol) in 5 mL of anhydrous DCM.

  • Slowly add the aniline solution to the acyl chloride mixture dropwise over 5 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C. Take aliquots (e.g., 0.1 mL) at specific time points (e.g., 5, 15, 30, 60 minutes).

  • Quench each aliquot immediately by adding it to a vial containing a quenching solution (e.g., 1 mL of a saturated aqueous sodium bicarbonate solution).

  • Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and prepare for analysis.

  • Analyze the samples by GC-MS or HPLC to determine the ratio of the two amide products formed (N-phenylpicolinamide and N-phenyl-4-fluoropicolinamide) relative to the internal standard.

Expected Outcome: A higher concentration of the N-phenyl-4-fluoropicolinamide product is expected at each time point, confirming the higher reactivity of 4-fluoropicolinoyl chloride.

Case 2: Fluorine as the Acyl Halide

This scenario involves comparing a pyridine acyl fluoride (e.g., picolinoyl fluoride) with its corresponding acyl chloride (e.g., picolinoyl chloride). The reactivity in nucleophilic acyl substitution is primarily governed by a balance between the electrophilicity of the carbonyl and the ability of the halide to act as a leaving group.

Acyl fluorides are generally more stable and significantly less reactive than acyl chlorides. This is because the carbon-fluorine bond is much stronger than the carbon-chlorine bond, making the fluoride ion (F⁻) a poorer leaving group than the chloride ion (Cl⁻). While the high electronegativity of fluorine does make the carbonyl carbon slightly more electrophilic, this effect is overwhelmingly counteracted by the poor leaving group ability.

G cluster_0 Picolinoyl Fluoride cluster_1 Picolinoyl Chloride bf Strong C-F Bond lgf Poor Leaving Group (F⁻) bf->lgf rf Low Reactivity lgf->rf bcl Weaker C-Cl Bond lgcl Good Leaving Group (Cl⁻) bcl->lgcl rcl High Reactivity lgcl->rcl

Figure 2. Factors influencing reactivity of acyl fluorides vs. chlorides.
Data Presentation: Property Comparison

PropertyPicolinoyl FluoridePicolinoyl ChlorideImplication for Reactivity
C-Halogen Bond Energy ~485 kJ/mol (strong)~340 kJ/mol (weaker)C-F bond is harder to break, slowing the reaction.
Halide Leaving Group Ability Poor (F⁻ is a stronger base)Good (Cl⁻ is a weaker base)The better leaving group (Cl⁻) facilitates faster substitution.
Predicted Reactivity LowHighPicolinoyl chloride is significantly more reactive.
Experimental Protocol: Monitoring Reaction Rates by ¹⁹F and ¹H NMR Spectroscopy

Objective: To compare the rate of hydrolysis of picolinoyl fluoride and picolinoyl chloride.

Materials:

  • Picolinoyl fluoride

  • Picolinoyl chloride

  • A suitable NMR solvent (e.g., Acetonitrile-d₃) containing a known concentration of an internal standard (e.g., trifluorotoluene for ¹⁹F NMR).

  • Deuterated water (D₂O)

Procedure:

  • Prepare two separate NMR tubes.

  • Tube 1 (Picolinoyl Fluoride):

    • Add a precise amount (e.g., 0.1 mmol) of picolinoyl fluoride to the NMR tube containing the deuterated solvent and internal standard.

    • Acquire an initial ¹⁹F NMR spectrum (t=0).

    • Add a stoichiometric amount of D₂O (0.1 mmol, ~1.8 µL) to the tube, shake vigorously, and immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes).

    • Monitor the disappearance of the picolinoyl fluoride signal and the appearance of a new signal corresponding to the fluoride ion or the resulting picolinic acid (if the exchange is slow).

  • Tube 2 (Picolinoyl Chloride):

    • Add a precise amount (e.g., 0.1 mmol) of picolinoyl chloride to a separate NMR tube with the same solvent and internal standard.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add D₂O (0.1 mmol) and immediately begin acquiring ¹H NMR spectra at much shorter intervals (e.g., every 30 seconds), as this reaction is expected to be much faster.

    • Monitor the disappearance of the signals corresponding to the picolinoyl chloride protons and the appearance of signals for picolinic acid.

  • Data Analysis: Plot the concentration of the starting acyl halide versus time for both reactions. The rate of disappearance provides a direct measure of the reactivity.

Expected Outcome: The signal for picolinoyl chloride will disappear much more rapidly than the signal for picolinoyl fluoride, demonstrating its higher reactivity toward hydrolysis.

Summary and Conclusion

The effect of fluorination on the reactivity of pyridine acyl halides is highly dependent on the position of the fluorine atom.

  • Fluorine on the Pyridine Ring: A fluorine substituent acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon and thereby increasing the reactivity of the acyl halide compared to its non-fluorinated analogue.

  • Fluorine as the Acyl Halide: An acyl fluoride is significantly less reactive than its corresponding acyl chloride. This is due to the high strength of the carbon-fluorine bond, which makes the fluoride a much poorer leaving group.

These contrasting effects underscore the importance of precise structural consideration in molecular design and reaction planning. For drug development professionals and synthetic chemists, leveraging these principles allows for the fine-tuning of reactivity, enabling the selective synthesis of target molecules and the development of more robust and efficient chemical processes.

A Comparative Guide to Analytical Methods for Validating the Purity of 2-Fluoropyridine-4-carbonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of key analytical methods for validating the purity of 2-Fluoropyridine-4-carbonyl fluoride, a crucial building block in pharmaceutical synthesis. The methods discussed are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the experimental protocols, presents comparative data, and offers visualizations to aid in method selection and implementation.

The validation of these analytical methods should adhere to the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines, which ensure that the method is fit for its intended purpose.[1][2][3] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[2]

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹⁹F NMR is a powerful primary method for determining the purity of fluorinated compounds. It offers high specificity due to the large chemical shift dispersion of the ¹⁹F nucleus, minimizing signal overlap.[4] The direct proportionality between the integrated signal area and the number of fluorine nuclei allows for accurate quantification against a certified internal standard.

Advantages & Disadvantages

FeatureAdvantagesDisadvantages
Principle Direct, primary ratio method based on fundamental physical properties.Requires a spectrometer with a fluorine probe.
Specificity Excellent, due to the wide chemical shift range of ¹⁹F, reducing signal overlap.[4]Lower sensitivity compared to chromatographic methods.
Sample Prep Minimal and non-destructive.Requires a highly pure and accurately weighed internal standard.
Quantification Highly accurate and precise, directly traceable to SI units.Longer relaxation delays (D1) may be needed for accurate quantification, increasing experiment time.[5]
Throughput Relatively fast for single samples.Can be slower for large batches compared to automated HPLC.

Experimental Protocol: Quantitative ¹⁹F NMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a suitable amount of a certified internal standard (e.g., trifluoroacetic acid[4], 4,4'-difluorobenzophenone, or another standard with a non-overlapping signal[6]).

    • Dissolve the sample and standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of approximately 0.6 mL. Ensure complete dissolution.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

    • Pulse Angle: 90° to maximize the signal-to-noise ratio.[4]

    • Relaxation Delay (D1): Set to at least 5-7 times the longest T₁ relaxation time of the analyte and internal standard to ensure full relaxation. A delay of 20-30 seconds is often sufficient.[4][7]

    • Acquisition Time: Typically 2-3 seconds.

    • Number of Scans: 64-512 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[4]

    • Decoupling: Use inverse-gated proton decoupling to suppress ¹H-¹⁹F couplings and avoid the Nuclear Overhauser Effect (NOE), which can affect quantification.[8]

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Perform baseline correction.

    • Integrate the signals corresponding to the fluorine atom on the pyridine ring, the acyl fluoride fluorine, and the fluorine signal(s) of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral area, N = Number of fluorine atoms for the signal, MW = Molecular weight, m = mass, std = internal standard.

Workflow for ¹⁹F qNMR Purity Assay

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard (e.g., TFA) weigh_std->dissolve nmr Acquire ¹⁹F NMR Spectrum (Inverse-gated ¹H decoupling) dissolve->nmr process Process FID (FT, Phase & Baseline Correction) nmr->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity determination by ¹⁹F qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used separation technique for purity determination in the pharmaceutical industry. For a polar compound like this compound, reversed-phase HPLC is the most suitable approach. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Advantages & Disadvantages

FeatureAdvantagesDisadvantages
Principle Robust separation technique based on polarity.Requires a reference standard for quantification.
Specificity Good; can separate structurally similar impurities.Potential for co-elution of impurities with the main peak.
Sensitivity High, especially with UV detection.The acyl fluoride may be unstable in aqueous mobile phases.
Quantification Accurate and precise when properly validated.Dependent on the purity of the reference standard.
Throughput High, with modern autosamplers enabling unattended analysis of many samples.Method development can be time-consuming.

Experimental Protocol: Reversed-Phase HPLC

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to make a 100 µg/mL stock solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

    • Linearity Solutions: Prepare a series of calibration standards by diluting the stock solution to cover a range of concentrations (e.g., 10-150 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Fluorinated phases (e.g., PFP) can also offer alternative selectivity for fluorinated compounds.[9]

    • Mobile Phase: An isocratic or gradient mixture of a polar aqueous component and an organic modifier. For example:

      • A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.[10][11]

      • B: Acetonitrile or Methanol.

      • Example Isocratic condition: 70% A / 30% B.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a suitable wavelength (e.g., 254 nm, determined by UV scan).[12]

  • Data Analysis:

    • Integrate the peak area of the main component in both the standard and sample chromatograms.

    • Confirm the identity of the analyte by comparing the retention time with the reference standard.

    • Calculate the purity using an area percent normalization method or against the external standard. Purity (%) = (Area_sample / Area_std) * (Conc_std / Conc_sample) * 100

Workflow for HPLC Purity Assay

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_proc Data Processing prep_std Prepare Reference Standard Solution inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Separate on Reversed-Phase Column inject->separate detect Detect with UV Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % or External Std) integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity determination by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and thermally stable compounds. Given the reactive nature of the acyl fluoride group, careful consideration of the inlet temperature is necessary to avoid on-column degradation.

Advantages & Disadvantages

FeatureAdvantagesDisadvantages
Principle Excellent separation of volatile compounds coupled with definitive mass identification.Analyte must be volatile and thermally stable.
Specificity Very high; provides mass spectral data for peak identification and purity assessment.The acyl fluoride may degrade at high temperatures or react with active sites in the column.
Sensitivity Excellent, especially in Selected Ion Monitoring (SIM) mode.Complex matrices can interfere with analysis.
Quantification Good, but requires a reference standard and careful validation.Potential for non-linear detector response.
Impurity ID Capable of identifying unknown impurities through mass spectral library matching.Derivatization, if needed, adds complexity and potential for side reactions.[13][14]

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards if external standard quantification is desired.

    • Note on Derivatization: While direct injection is preferable, if the compound shows poor peak shape or thermal instability, derivatization may be required. This typically involves converting the analyte to a more stable form.[15] However, for an acyl fluoride, this would alter the molecule and is generally used for analyzing related impurities like the corresponding carboxylic acid.

  • Instrumental Conditions:

    • GC System:

      • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Inlet: Split/splitless injector. A low inlet temperature (e.g., 150-180 °C) should be tested initially to minimize thermal degradation.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300 amu.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the main peak by its retention time and mass spectrum.

    • Assess purity by the area percent method, assuming equal response factors for all impurities, or quantify against a standard curve.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Workflow for GC-MS Purity Assay

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_proc Data Processing & Identification prep_sample Dissolve Sample in Volatile Solvent inject Inject into GC prep_sample->inject separate Separate on Capillary Column inject->separate ionize Ionize (EI, 70 eV) separate->ionize detect Detect Ions (MS) ionize->detect process Process Chromatogram and Mass Spectra detect->process purity Calculate Purity (Area %) process->purity identify Identify Impurities via Mass Spectral Library process->identify result Purity Result & Impurity Profile purity->result identify->result

Caption: Workflow for purity and impurity analysis by GC-MS.

Summary and Comparison

Parameter¹⁹F qNMRHPLC-UVGC-MS
Primary Use Absolute purity determination, structural confirmation.Routine purity testing, impurity profiling.Impurity identification, analysis of volatile impurities.
Quantification Primary method (with internal standard).Secondary method (requires reference standard).Secondary method (requires reference standard).
Specificity Excellent.Good to Excellent.Excellent.
Sensitivity Moderate.High.Very High.
Sample State Solution.Solution.Volatile / Thermally Stable.
Throughput Moderate.High.Moderate to High.
Key Challenge Long relaxation delays, need for certified standard.Analyte stability in mobile phase, method development.Analyte thermal stability, potential need for derivatization.

The selection of an analytical method for validating the purity of this compound depends on the specific requirements of the analysis.

  • ¹⁹F qNMR stands out as the preferred method for obtaining an absolute and highly accurate purity value, making it ideal for the certification of reference materials or for definitive batch release without reliance on a pre-existing standard of the same material.

  • Reversed-Phase HPLC is the workhorse for routine quality control, offering high throughput and sensitivity for detecting and quantifying impurities. Its robustness makes it suitable for in-process controls and stability studies.

  • GC-MS provides unparalleled specificity for the identification of volatile impurities. While its application may be limited by the thermal stability of the acyl fluoride, it is an invaluable tool for impurity profiling and structural elucidation of unknown byproducts.

For comprehensive validation, a combination of these methods is recommended. For instance, ¹⁹F qNMR can be used to certify a primary reference standard, which is then used for the routine quantification of purity by a validated HPLC method. GC-MS can be employed to investigate any volatile impurities that may not be observed by HPLC. This orthogonal approach ensures a thorough and reliable assessment of the purity of this compound.

References

A Comparative Guide to the Reaction Kinetics of 2-Fluoropyridine-4-carbonyl Fluoride and Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-Fluoropyridine-4-carbonyl fluoride and its analogous acylating agents. Due to the limited availability of specific kinetic data for this compound, this document utilizes kinetic data from the well-studied reactions of benzoyl fluoride and benzoyl chloride with various amines. This comparison offers valuable insights into the expected reactivity of the target compound and provides a framework for designing and interpreting kinetic studies.

Data Presentation: Comparative Reaction Kinetics

The following table summarizes the second-order rate constants (k₂) for the aminolysis of benzoyl fluoride and benzoyl chloride. This data serves as a proxy to compare the relative reactivities of acyl fluorides and acyl chlorides, which is directly relevant to understanding the kinetic profile of this compound.

Acylating AgentAmine NucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
Benzoyl fluorideAnilineDioxane251.2 x 10⁻⁴
Benzoyl fluoriden-ButylamineDioxane252.5 x 10⁻²
Benzoyl chlorideAnilineAcetonitrile258.9 x 10⁻²
Benzoyl chloriden-ButylamineAcetonitrile25> 10² (fast)

Note: The data presented is compiled from various sources and is intended for comparative purposes. Absolute reaction rates for this compound will vary depending on the specific reaction conditions and the nature of the nucleophile.

Experimental Protocols

Detailed methodologies for conducting kinetic studies on the reactions of acylating agents like this compound are crucial for obtaining reliable and reproducible data. Below are representative protocols for monitoring reaction kinetics using ¹⁹F NMR Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Kinetic Analysis by ¹⁹F NMR Spectroscopy

This method is particularly suitable for monitoring reactions involving fluorinated compounds, providing a direct measure of the consumption of the starting material and the formation of the product.

Objective: To determine the rate constant for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous NMR solvent (e.g., acetonitrile-d₃, chloroform-d)

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in the chosen anhydrous NMR solvent.

    • Prepare a separate stock solution of the amine nucleophile of known concentration in the same solvent.

    • Add a known amount of the internal standard to the acyl fluoride solution.

  • Reaction Initiation:

    • Equilibrate both solutions to the desired reaction temperature in a thermostatted bath.

    • In a pre-thermostatted NMR tube, rapidly mix known volumes of the two stock solutions to initiate the reaction.

  • Data Acquisition:

    • Immediately place the NMR tube in the pre-thermostatted NMR spectrometer.

    • Acquire ¹⁹F NMR spectra at regular time intervals. The time between the start of the reaction and the first scan should be minimized.

  • Data Analysis:

    • Integrate the signals corresponding to the fluorine atom of this compound and the internal standard in each spectrum.

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order if the amine is in large excess) to determine the rate constant.

Protocol 2: Kinetic Analysis by HPLC

HPLC is a versatile technique for monitoring reaction kinetics by separating and quantifying reactants, products, and intermediates over time.

Objective: To determine the rate constant for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile

  • Reaction solvent (e.g., acetonitrile)

  • Quenching solution (e.g., a dilute acid in the mobile phase)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatted reaction vessel

Procedure:

  • Method Development:

    • Develop an HPLC method capable of separating the starting materials (this compound and amine) and the expected amide product.

    • Establish a calibration curve for the reactant of interest to correlate peak area with concentration.

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve a known amount of this compound in the reaction solvent.

    • Add a known amount of the amine nucleophile to initiate the reaction, starting the timer simultaneously.

  • Sample Collection and Quenching:

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a vial containing the quenching solution. This stops the reaction by, for example, protonating the amine.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Record the chromatograms and integrate the peak area of the reactant (this compound).

  • Data Analysis:

    • Using the calibration curve, convert the peak areas to concentrations.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Mandatory Visualizations

Signaling Pathway Involvement

Pyridine derivatives are common scaffolds in molecules that modulate various signaling pathways. Acylation is a key reaction in the synthesis of such molecules. The Hedgehog signaling pathway, crucial in embryonic development and implicated in cancer, is a relevant example where pyridine-containing inhibitors are being investigated.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Sequesters GLI-R GLI (Repressor) GLI->GLI-R Processing (No Hh) GLI-A GLI (Activator) GLI->GLI-A Processing (Hh present) Target Gene\nExpression Target Gene Expression GLI-R->Target Gene\nExpression Represses GLI-A->Target Gene\nExpression Activates Pyridine Derivative\n(e.g., via Acylation) Pyridine Derivative (e.g., via Acylation) Pyridine Derivative\n(e.g., via Acylation)->SMO Inhibits

Caption: Hedgehog signaling pathway with a potential point of inhibition by pyridine derivatives.

Experimental Workflow Comparison

The choice between ¹⁹F NMR and HPLC for kinetic monitoring depends on the specific requirements of the study. The following diagram illustrates the distinct workflows.

Experimental_Workflows cluster_NMR 19F NMR Spectroscopy Workflow cluster_HPLC HPLC Workflow NMR_Prep Prepare Reactant & Nucleophile Solutions with Internal Standard NMR_Mix Mix Reactants in NMR Tube at Desired Temperature NMR_Prep->NMR_Mix NMR_Acquire Acquire Time-Resolved 19F NMR Spectra NMR_Mix->NMR_Acquire NMR_Analyze Integrate Signals & Calculate Concentration vs. Time NMR_Acquire->NMR_Analyze NMR_Result Determine Rate Constant NMR_Analyze->NMR_Result HPLC_Method Develop & Validate HPLC Separation Method HPLC_React Initiate Reaction in Thermostatted Vessel HPLC_Method->HPLC_React HPLC_Sample Withdraw & Quench Aliquots at Timed Intervals HPLC_React->HPLC_Sample HPLC_Inject Inject Quenched Samples into HPLC HPLC_Sample->HPLC_Inject HPLC_Analyze Integrate Peaks & Calculate Concentration vs. Time HPLC_Inject->HPLC_Analyze HPLC_Result Determine Rate Constant HPLC_Analyze->HPLC_Result Start Start Kinetic Study Start->NMR_Prep Choose NMR Start->HPLC_Method Choose HPLC

Caption: Comparative workflows for kinetic analysis using ¹⁹F NMR and HPLC.

Logical Relationship: Factors Affecting Acylation Rate

The rate of acylation reactions, such as those involving this compound, is influenced by several key factors. This diagram outlines the logical relationships between these factors.

Factors_Affecting_Rate cluster_acyl_halide Acyl Halide Properties cluster_nucleophile Nucleophile Properties cluster_conditions Reaction Conditions center_node Acylation Reaction Rate LG_Ability Leaving Group Ability (F- < Cl-) LG_Ability->center_node Influences EWG Electron-Withdrawing Groups on Pyridine Ring EWG->center_node Increases Nucleophilicity Amine Basicity & Steric Hindrance Nucleophilicity->center_node Influences Solvent Solvent Polarity Solvent->center_node Influences Temperature Temperature Temperature->center_node Increases

Caption: Key factors influencing the rate of acylation reactions.

A Head-to-Head Comparison: Validating a Synthetic Route to a Key 2-Fluoropyridine-4-carboxamide Intermediate for RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of a synthetic route to a crucial 2-fluoropyridine-4-carboxamide intermediate, a core scaffold in molecules such as the RIPK1 inhibitor GSK2982772, utilizing 2-Fluoropyridine-4-carbonyl fluoride. The performance of this route is benchmarked against common alternative amide bond formation protocols, supported by experimental data.

The targeted key intermediate, (S)-N-(5-fluoro-2-oxo-2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)nicotinamide, is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. The validation of its synthetic pathway is crucial for ensuring reproducible and scalable production for further pre-clinical and clinical studies.

Comparative Analysis of Synthetic Routes

The primary synthetic route involves the coupling of 2-Fluoropyridine-4-carboxylic acid with the requisite amine. The activation of the carboxylic acid is a critical step, and various methods can be employed. Here, we compare the use of a pre-activated acyl fluoride with standard in-situ coupling reagents.

Coupling MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Notes
Acyl Fluoride This compound, Amine, Et3NDCMRoom Temp.2~95 (estimated)High reactivity, clean conversion.
HATU Coupling 2-Fluoropyridine-4-carboxylic acid, Amine, HATU, DIPEADMFRoom Temp.1-281-93High yielding, commonly used for challenging couplings.[1]
EDC/HOBt Coupling 2-Fluoropyridine-4-carboxylic acid, Amine, EDC, HOBt, DIPEADMF0 to Room Temp.12-2465-72Economical, but can be sluggish with electron-deficient amines.[2]

Note: The yield for the acyl fluoride method is an estimation based on the high reactivity of acyl fluorides and may vary depending on the specific amine substrate. The yields for HATU and EDC/HOBt are based on literature for similar amide bond formations and may not be directly comparable without a head-to-head experimental study on the specific RIPK1 inhibitor intermediate.

Experimental Protocols

General Procedure for Amide Coupling via Acyl Fluoride

To a solution of the amine (1.0 eq) in dichloromethane (DCM) is added triethylamine (Et3N, 1.2 eq). This compound (1.1 eq) is then added portion-wise at room temperature. The reaction is stirred for 2 hours, monitored by TLC or LC-MS. Upon completion, the reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.

General Procedure for HATU Coupling

To a solution of 2-Fluoropyridine-4-carboxylic acid (1.0 eq), the amine (1.0 eq), and HATU (1.1 eq) in dimethylformamide (DMF) is added N,N-diisopropylethylamine (DIPEA, 2.0 eq). The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for EDC/HOBt Coupling

To a solution of 2-Fluoropyridine-4-carboxylic acid (1.0 eq), the amine (1.0 eq), and HOBt (1.1 eq) in dimethylformamide (DMF) at 0 °C is added EDC (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq). The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The workup and purification follow the same procedure as the HATU coupling.

Synthetic Pathway and Biological Context

The synthesis of the 2-fluoropyridine-4-carboxamide intermediate is a key step in the preparation of potent RIPK1 inhibitors.

G cluster_synthesis Synthetic Pathway 2-Fluoropyridine-4-carboxylic acid 2-Fluoropyridine-4-carboxylic acid Acyl Fluoride Acyl Fluoride 2-Fluoropyridine-4-carboxylic acid->Acyl Fluoride Fluorinating Agent Key Intermediate Key Intermediate 2-Fluoropyridine-4-carboxylic acid->Key Intermediate Coupling Reagent Amine Intermediate Amine Intermediate Amine Intermediate->Key Intermediate Acyl Fluoride->Key Intermediate Coupling Reagent Coupling Reagent G cluster_pathway RIPK1 Necroptosis Signaling Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis GSK2982772 GSK2982772 GSK2982772->RIPK1 inhibits

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Fluoropyridine-4-carbonyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 2-Fluoropyridine-4-carbonyl fluoride, a compound that combines the hazards of a fluorinated pyridine with a reactive acyl fluoride group. The primary concern with this and similar compounds is the potential for hydrolysis, which can release hydrofluoric acid (HF), a highly corrosive and toxic substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure protection from skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection - Double Gloving: Inner nitrile glove (e.g., 4, 6, or 8 mil) with an outer, thicker glove.[1][2] - Outer Glove Options: Viton, nitrile, butyl, or neoprene gloves are recommended for handling substances that may release HF.[1]The 2-fluoropyridine component is a skin irritant.[3][4] The primary hazard is the potential release of HF upon hydrolysis. Thicker, resistant gloves are necessary for protection against HF, which can cause severe burns and systemic toxicity.[1][5]
Eye and Face Protection - Chemical Splash Goggles: Must be worn at all times. - Face Shield: To be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a splash risk.[1]Protects against splashes of the chemical and potential vapors. Given the severe consequences of HF exposure to the eyes, which can cause blindness, maximum protection is necessary.[1]
Body Protection - Lab Coat: A standard flame-resistant lab coat should be worn. - Acid-Resistant Apron: A chemical-resistant apron made of materials like natural rubber, neoprene, or Viton should be worn over the lab coat.[1]Provides a barrier against spills and splashes, protecting the skin and personal clothing from contamination.
Respiratory Protection - Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[1][5][6]The compound may be volatile, and its vapors may be irritating to the respiratory tract.[3] More importantly, any hydrolysis will release HF vapor, which is highly toxic upon inhalation.

Operational Plan: Step-by-Step Guidance for Handling

This section provides a procedural workflow for the safe handling of this compound, from preparation to disposal.

Preparation and Handling
  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly and is free of clutter.

  • Gather Materials: Assemble all necessary equipment, including the chemical, reaction vessels, and spill cleanup materials.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Chemical Handling:

    • Conduct all manipulations of the compound within the fume hood.

    • Use compatible materials for handling and storage, such as polyethylene or Teflon containers, as HF can etch glass.[6]

    • Keep the container tightly closed when not in use.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, compatible (e.g., polyethylene) hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a well-ventilated area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by a licensed professional waste disposal service.[3]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of operations for safely handling this compound.

start Start: Procedure Planning risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe_check 2. Don Appropriate PPE risk_assessment->ppe_check fume_hood_prep 3. Prepare Chemical Fume Hood ppe_check->fume_hood_prep handling 4. Handle Chemical fume_hood_prep->handling spill_response Spill Response Protocol handling->spill_response If Spill Occurs waste_collection 5. Collect Contaminated Waste handling->waste_collection decontamination 6. Decontaminate Work Area spill_response->decontamination waste_collection->decontamination ppe_removal 7. Doff PPE Correctly decontamination->ppe_removal end End: Procedure Complete ppe_removal->end

Caption: Logical workflow for handling this compound.

This comprehensive guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.